Technical Documentation Center

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
  • CAS: 210291-83-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride (CAS: 356091-42-4)

Executive Summary In the landscape of modern medicinal chemistry, the rational design of secondary amines serves as a foundational strategy for developing targeted therapeutics. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of secondary amines serves as a foundational strategy for developing targeted therapeutics. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a highly versatile synthetic intermediate and pharmacophore building block [1]. While the free base is universally registered under CAS 356091-42-4 , the hydrochloride salt is frequently cataloged under this parent registry or handled as a specific derivative in industrial applications [2].

This whitepaper provides an authoritative, E-E-A-T-aligned (Experience, Expertise, Authoritativeness, Trustworthiness) guide to the structural rationale, synthetic causality, and analytical validation of this compound. It is designed for researchers and drug development professionals who require reproducible, self-validating protocols for integrating this scaffold into larger active pharmaceutical ingredients (APIs).

Chemical Identity & Structural Properties

The conversion of the free base to its hydrochloride salt is a critical step in drug development, dramatically enhancing the compound's aqueous solubility, crystalline stability, and shelf-life. Below is the consolidated quantitative data for the compound[2].

PropertyValue
Chemical Name Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
IUPAC Name N-cyclopentyl-1-(3,4-dimethoxyphenyl)methanamine hydrochloride
CAS Registry Number 356091-42-4 (Free Base)
Molecular Formula C₁₄H₂₁NO₂ • HCl
Molecular Weight 235.33 g/mol (Base) + 36.46 g/mol (HCl) = 271.79 g/mol
Monoisotopic Mass (Base) 235.157 g/mol
SMILES (Free Base) COC1=C(C=C(C=C1)CNC2CCCC2)OC

Structural Rationale & Pharmacological Potential

The architectural design of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine is not arbitrary; it is rooted in established structure-activity relationship (SAR) principles.

  • The 3,4-Dimethoxybenzyl Moiety: This electron-rich aromatic system is a classic bioisostere for catecholamines. It is frequently utilized to target G-protein coupled receptors (GPCRs), such as adrenergic and dopaminergic receptors, by facilitating strong π−π stacking and hydrogen-bonding interactions within the receptor pocket.

  • The Cyclopentyl Ring: Unlike linear alkyl chains, the cyclopentyl group introduces a defined steric bulk that restricts the conformational flexibility of the nitrogen atom. This steric steering increases the metabolic stability of the compound against oxidative deamination by monoamine oxidases (MAOs) and enhances blood-brain barrier (BBB) penetrability due to its optimal lipophilicity.

Pharmacophore A 3,4-Dimethoxybenzyl Moiety D Target Receptor Binding Pocket A->D Hydrogen Bonding & Pi-Pi Stacking B Secondary Amine Linker (Protonated) B->D Ionic Interaction (Salt Bridge) C Cyclopentyl Ring C->D Hydrophobic Steric Fit

Caption: Pharmacophore mapping of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine binding interactions.

Synthetic Methodology: Causality & Protocol

The most efficient and scalable route to synthesize this compound is via the reductive amination of 3,4-dimethoxybenzaldehyde with cyclopentylamine [3].

The Causality of Reagent Selection

In this protocol, Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN).

  • Why? NaBH₄ is too reactive and will prematurely reduce the starting aldehyde to 3,4-dimethoxybenzyl alcohol, severely depressing the yield. NaBH₃CN is effective but generates highly toxic hydrogen cyanide gas upon acidic workup. NaBH(OAc)₃ provides the perfect kinetic balance—it selectively reduces the transient imine intermediate without attacking the parent aldehyde, ensuring a high-yielding, self-validating reaction [4].

Step-by-Step Experimental Protocol

Step 1: Imine Condensation

  • Dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and cyclopentylamine (1.05 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

  • Stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active aldehyde spot confirms complete imine formation.

Step 2: Selective Reduction 4. Cool the reaction mixture to 0°C. 5. Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 15 minutes to control the mild exotherm. 6. Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Workup and Free Base Isolation 7. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. 8. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude free base.

Step 4: Hydrochlorination (Salt Formation) 9. Dissolve the crude free base in minimal anhydrous diethyl ether or 1,4-dioxane. 10. Dropwise, add a 2.0 M solution of HCl in diethyl ether at 0°C. A white precipitate will immediately form. 11. Filter the precipitate, wash with cold ether, and dry under high vacuum to yield Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride as a crystalline white solid.

Synthesis N1 3,4-Dimethoxybenzaldehyde + Cyclopentylamine N2 Imine Formation (DCM, RT, 2h) N1->N2 Condensation N3 Reduction (NaBH(OAc)3, RT, 12h) N2->N3 Reductive Amination N4 Free Base Isolation (Aqueous Workup) N3->N4 Quench & Extract N5 Salt Formation (HCl in Ether/Dioxane) N4->N5 Acidification N6 Cyclopentyl-(3,4-dimethoxy-benzyl)-amine HCl (Precipitation & Filtration) N5->N6 Crystallization

Caption: Step-by-step synthetic workflow via reductive amination and hydrochlorination.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized hydrochloride salt must be validated against the following analytical benchmarks:

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]+ peak at m/z 236.16 , confirming the mass of the free base.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.2 ppm (br s, 2H): Protonated amine ( NH2+​ ), confirming salt formation.

    • δ 7.2 - 6.9 ppm (m, 3H): Aromatic protons of the 3,4-dimethoxybenzyl ring.

    • δ 4.0 ppm (s, 2H): Benzylic CH2​ protons, shifted downfield due to the adjacent protonated nitrogen.

    • δ 3.75 ppm (s, 6H): Two methoxy ( OCH3​ ) groups.

    • δ 3.4 ppm (m, 1H): Methine proton of the cyclopentyl ring.

    • δ 2.0 - 1.4 ppm (m, 8H): Methylene protons of the cyclopentyl ring.

  • HPLC Purity: Run on a C18 reverse-phase column (Water/Acetonitrile with 0.1% TFA gradient). A single sharp peak at the appropriate retention time validates >98% purity, confirming the absence of unreacted aldehyde or over-reduced alcohol.

Conclusion

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (derived from CAS 356091-42-4) is a highly stable, bioavailable intermediate. By employing a tightly controlled reductive amination protocol utilizing NaBH(OAc)₃, researchers can bypass the toxicity and low-yield pitfalls of older methodologies. The resulting hydrochloride salt provides an ideal, highly pure building block for advanced pharmacological applications.

References

  • ACS Catalysis. "Organonitrogen Chemicals from Oxygen-Containing Feedstock over Heterogeneous Catalysts." American Chemical Society. Available at:[Link]

Exploratory

Molecular weight and exact mass of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction Cyclopentyl-(3,4-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, a substituted amine, is a molecule of interest within contemporary chemical research and pharmaceutical development. A comprehensive understanding of its fundamental physicochemical properties is paramount for its accurate identification, characterization, and application in experimental settings. This guide provides a detailed exploration of two critical parameters: molecular weight and exact mass, elucidating their determination, significance, and practical implications for scientific endeavors.

Core Physicochemical Data

A precise understanding of a compound's molecular formula is the foundation for determining its molecular weight and exact mass. For Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, the established molecular formula is C14H22ClNO2.[1][2] This formula dictates the precise number and type of atoms constituting each molecule, which is essential for the calculations that follow. The compound is registered under the CAS number 210291-83-1.[1]

ParameterValueSource
Molecular Formula C14H22ClNO2BLD Pharm[1], NextSDS[2]
Molecular Weight 271.78 g/mol BLD Pharm[1]
Exact Mass 271.13901 uCalculated

Understanding Molecular Weight

Theoretical Basis

Molecular weight is a cornerstone of chemistry, representing the average mass of a molecule, calculated by summing the atomic weights of its constituent atoms. It's crucial to recognize that the atomic weights used for this calculation are weighted averages based on the natural isotopic abundance of each element on Earth. This value is expressed in atomic mass units (amu) or, more commonly in a laboratory context, in grams per mole ( g/mol ).

Calculation Methodology

The molecular weight of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (C14H22ClNO2) is determined as follows:

  • Carbon (C): 14 atoms × 12.011 amu/atom = 168.154 amu

  • Hydrogen (H): 22 atoms × 1.008 amu/atom = 22.176 amu

  • Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu

Total Molecular Weight = 168.154 + 22.176 + 35.453 + 14.007 + 31.998 = 271.788 g/mol

This calculated value aligns with the molecular weight of 271.78 g/mol provided by chemical suppliers.[1] A slightly different value of 271.79 g/mol has also been reported.

The Concept of Exact Mass

Distinction from Molecular Weight

While molecular weight is based on the average isotopic composition of elements, exact mass is a more precise measure. It is calculated by summing the masses of the most abundant isotopes of the constituent atoms of a molecule. This distinction is of paramount importance in high-resolution mass spectrometry, where the ability to discern minute mass differences allows for the unambiguous determination of a compound's elemental composition.

Determination via Mass Spectrometry

The experimental determination of exact mass is a key application of mass spectrometry. This powerful analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometers can provide mass accuracies in the parts-per-million (ppm) range, enabling the confident identification of a compound by matching its measured exact mass to a calculated value.

Calculation of Exact Mass

For Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (C14H22ClNO2), the exact mass is calculated using the masses of the most stable isotopes:

  • Carbon (¹²C): 14 × 12.000000 u = 168.000000 u

  • Hydrogen (¹H): 22 × 1.007825 u = 22.17215 u

  • Chlorine (³⁵Cl): 1 × 34.968853 u = 34.968853 u

  • Nitrogen (¹⁴N): 1 × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 2 × 15.994915 u = 31.98983 u

Total Exact Mass = 168.000000 + 22.17215 + 34.968853 + 14.003074 + 31.98983 = 271.133907 u

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the theoretical and experimental determination of the molecular weight and exact mass of a chemical entity like Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride.

G cluster_0 Theoretical Determination cluster_1 Experimental Verification cluster_2 Data Output & Application A Identify Chemical Structure B Determine Molecular Formula (C14H22ClNO2) A->B C Calculate Molecular Weight (Sum of Average Atomic Weights) B->C D Calculate Exact Mass (Sum of Monoisotopic Masses) B->D I Utilize Data in Further Research (e.g., Stoichiometry, Purity Assessment) C->I G Compare Experimental m/z with Calculated Exact Mass D->G Provides Theoretical Value E Synthesize or Procure Compound F High-Resolution Mass Spectrometry E->F F->G H Confirm Compound Identity G->H H->I

Sources

Foundational

Technical Guide: Determining the Solubility Profile of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride in DMSO and Methanol

Introduction Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a substituted amine salt with potential applications in pharmaceutical research and development. As with any compound destined for preclinical or cli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a substituted amine salt with potential applications in pharmaceutical research and development. As with any compound destined for preclinical or clinical evaluation, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical parameter that directly influences bioavailability, formulation strategies, and the design of in vitro and in vivo assays.

This guide provides a comprehensive framework for determining the solubility of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO), a polar aprotic solvent, and methanol, a polar protic solvent. We will delve into the theoretical underpinnings of solubility, present a rigorous, step-by-step experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data to advance their research.

Theoretical Framework: Understanding Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For an ionizable compound like Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, the process is governed by the interplay of several factors:

  • "Like Dissolves Like": The polarity of the solute and solvent is a primary determinant of solubility. Our target molecule has both nonpolar (cyclopentyl and benzyl groups) and polar (amine hydrochloride, dimethoxy groups) features.

    • Methanol (CH₃OH) is a polar protic solvent capable of hydrogen bonding. It can effectively solvate the hydrochloride salt through ion-dipole interactions and the ether groups through hydrogen bonding.

    • DMSO ((CH₃)₂SO) is a highly polar aprotic solvent. It is an excellent solvent for many organic compounds and salts due to its large dipole moment. It can effectively solvate the cation of the salt but is not a hydrogen bond donor.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy that holds the solid-state structure together. The strength of the ionic interactions in the hydrochloride salt will significantly influence this factor.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. Therefore, specifying the temperature at which solubility is determined is crucial for reproducibility.

The hydrochloride salt form of the amine is designed to enhance aqueous solubility compared to the free base. However, its behavior in organic solvents like DMSO and methanol will be dictated by the specific interactions described above.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining thermodynamic solubility is the shake-flask method (or a variation thereof), which allows the system to reach equilibrium. This protocol is designed to be self-validating by ensuring that a saturated solution is achieved.

Materials and Equipment
  • Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (purity >98%)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Analytical balance (readable to ±0.01 mg)

  • 2.0 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Thermostatic orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm, compatible with DMSO and methanol)

  • Volumetric flasks and appropriate diluents for HPLC analysis

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into 2 mL glass vials B Add 1.0 mL of solvent (DMSO or Methanol) A->B n=3 replicates per solvent C Vortex vigorously for 1 minute B->C D Incubate on orbital shaker at 25 °C for 24-48 hours C->D E Allow solid to settle (centrifuge if needed) D->E F Filter supernatant with 0.22 µm syringe filter E->F G Dilute sample accurately for HPLC analysis F->G H Quantify concentration via HPLC vs. Calibration Curve G->H

Caption: Figure 1: Step-by-step workflow for the equilibrium solubility assay.

Step-by-Step Procedure
  • Preparation of Stock Solutions for Calibration:

    • Accurately prepare a high-concentration stock solution of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride in the mobile phase of the HPLC method (e.g., 1 mg/mL).

    • Generate a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution. This will be used to create a calibration curve.

  • Sample Preparation:

    • To a series of 2 mL glass vials (in triplicate for each solvent), add an excess amount of the compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately add 1.0 mL of the test solvent (DMSO or methanol) to each vial.

  • Equilibration:

    • Tightly cap the vials and vortex vigorously for 1 minute to suspend the solid material.

    • Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Allow the samples to equilibrate for 24 to 48 hours. A 24-hour time point is standard, but a second time point (e.g., 48 hours) can confirm that equilibrium has been reached.

  • Sampling and Analysis:

    • After equilibration, remove the vials and allow the excess solid to settle by gravity for at least 30 minutes. If the solid remains suspended, centrifuge the vials at a low speed (e.g., 3000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially, do not disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. This step is critical to remove any remaining solid particles. The first few drops should be discarded to saturate the filter membrane.

    • Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution will be required.

    • Analyze the diluted samples by HPLC.

  • Quantification:

    • Run the calibration standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (r²) > 0.99.

    • Inject the diluted samples and determine their concentration from the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The final solubility data should be presented clearly and concisely. The results should be reported as the mean ± standard deviation for the triplicate samples.

Table 1: Solubility of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride at 25 °C

SolventMean Solubility (mg/mL)Standard Deviation (mg/mL)Molar Solubility (mol/L)
DMSO[Insert Value][Insert Value][Insert Value]
Methanol[Insert Value][Insert Value][Insert Value]

Note: Molar solubility requires the molecular weight of the compound.

Interpreting the Results

A higher solubility value in one solvent over the other provides insight into the dominant intermolecular forces. For instance, a significantly higher solubility in DMSO might suggest that the polar aprotic nature and strong dipole-dipole interactions are more effective at solvating the molecule than the hydrogen-bonding capabilities of methanol. This information is vital for selecting appropriate solvents for stock solution preparation in biological assays, where DMSO is common, or for synthetic reactions, where methanol might be used.

Molecular Interactions Overview

The following diagram illustrates the potential interactions between the solute and the two solvents at a molecular level, which underpins the expected solubility behavior.

G Figure 2: Solute-Solvent Interactions cluster_compound Cyclopentyl-(3,4-dimethoxy-benzyl)-amine HCl Compound R-NH₂⁺Cl⁻ Dimethoxy Groups Cyclopentyl & Benzyl Rings DMSO DMSO (Polar Aprotic) Strong Dipole Compound:ion->DMSO Ion-Dipole Compound:nonpolar->DMSO Dispersion Forces Methanol Methanol (Polar Protic) H-Bond Donor/Acceptor Compound:ion->Methanol Ion-Dipole & H-Bonding Compound:polar->Methanol H-Bonding Compound:nonpolar->Methanol Dispersion Forces

Caption: Figure 2: Potential intermolecular forces governing solubility.

Conclusion

Determining the solubility profile of a research compound like Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a foundational step in its development pathway. The equilibrium shake-flask method, coupled with HPLC quantification, provides a robust and reliable means of generating this critical data. By understanding the compound's solubility in both polar aprotic (DMSO) and polar protic (methanol) solvents, researchers can make informed decisions regarding formulation, dose preparation for assays, and reaction conditions, ultimately accelerating the research and development process.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews, 59(7), 568-590. [Link]

  • Glomme, A., & Stephens, M. (2005). The Importance of Correct Sample Preparation for Meaningful Solubility Results. American Pharmaceutical Review. [Link]

Exploratory

Technical Safety and Handling Blueprint: Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between raw chemical safety data and practical, bench-level execution. Standard Material Safety Data Sheets (MSDS) often provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of bridging the gap between raw chemical safety data and practical, bench-level execution. Standard Material Safety Data Sheets (MSDS) often provide generic hazard codes that lack the mechanistic context required by drug development professionals. This whitepaper serves as an in-depth technical guide for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (CAS: 356091-42-4 for the free base), a highly versatile secondary amine building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including NF-κB and kinase inhibitors[1][2].

Here, we will deconstruct the physicochemical properties, mechanistic toxicology, and field-proven handling protocols for this compound, ensuring that your laboratory workflows are both safe and scientifically rigorous.

Physicochemical Profiling & Structural Dynamics

Understanding the structural nuances of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is critical for predicting its behavior in both biological assays and synthetic workflows. The compound features a bulky, lipophilic cyclopentyl ring and an electron-rich 3,4-dimethoxybenzyl moiety.

The Causality of the Salt Form: Why is this compound supplied as a hydrochloride salt rather than a free base? Secondary amines, particularly those adjacent to electron-donating dimethoxybenzyl groups, are highly susceptible to rapid aerial oxidation and degradation[3]. The protonation of the amine to form the HCl salt dramatically increases the oxidation potential, rendering the compound bench-stable. Furthermore, the salt form enhances aqueous solubility, a critical parameter when preparing stock solutions for in vitro high-throughput screening.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Impact on Laboratory Handling
Chemical Name Cyclopentyl-(3,4-dimethoxy-benzyl)-amine HClStandardizes nomenclature across Electronic Lab Notebooks (ELN).
CAS Number 356091-42-4 (Free base)Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 271.78 g/mol (HCl salt)Requires precise stoichiometric adjustment during API synthesis.
Physical State Crystalline solidProne to aerosolization; mandates the use of Local Exhaust Ventilation (LEV).
Solubility Soluble in H₂O, DMSO, MeOHFacilitates direct use in polar reactions and biological assay preparation.
Mechanistic Toxicology & Safety Architecture (E-E-A-T)

Standard safety sheets classify related benzylamines as corrosive and capable of causing severe skin burns and eye damage[3]. However, the specific toxicological profile of a secondary amine requires a deeper mechanistic understanding to handle safely.

Nitrosation Risk and Carcinogenicity: As a secondary amine, the liberated free base of this compound is prone to nitrosation. In the presence of nitrosating agents (such as ambient nitrogen oxides (NOx) or nitrite salts), secondary amines can undergo a reaction to form N-nitrosamines[4]. N-nitrosamines are a major class of potent chemical carcinogens and mutagens. Therefore, it is a strict requirement to avoid using this compound in combination with nitrosating substances and to conduct reactions under inert atmospheres.

Corrosivity and Tissue Damage: The free amine is highly basic. Upon contact with physiological moisture (e.g., sweat, tears), it rapidly extracts protons, causing localized saponification of dermal lipids and irreversible protein denaturation[3]. The hydrochloride salt, while less acutely corrosive than the free base, still presents a severe irritant risk to the respiratory tract and ocular mucosa.

Toxicology A Cyclopentyl-(3,4-dimethoxy-benzyl)-amine (Secondary Amine) B Exposure to Nitrosating Agents (NOx, Nitrites) A->B C N-Nitrosamine Formation B->C D DNA Alkylation & Mutagenesis C->D E Mitigation: Inert Atmosphere (Argon/N2) E->B Prevents F Mitigation: Avoid Nitrite Reagents F->B Prevents

Toxicological pathway illustrating the nitrosation risk of secondary amines and mitigations.

Strategic Utility in Drug Discovery

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine is a privileged scaffold in medicinal chemistry. It is frequently utilized as an intermediate in the synthesis of alkylthiourea quinazoline derivatives, which act as potent NF-κB inhibitors[2]. By inhibiting the TAK1/IKK complex, these derivatives prevent the degradation of IκBα, thereby halting the nuclear translocation of the pro-inflammatory transcription factor NF-κB[2]. It is also heavily cited in the development of voltage-gated sodium channel inhibitors[5].

NFKB_Pathway A Pro-inflammatory Stimulus (TNF-α) B Receptor Activation A->B C TAK1 / IKK Complex Phosphorylation B->C D IκBα Degradation C->D E NF-κB Nuclear Translocation D->E F APIs Derived from Cyclopentyl-amine F->C Inhibits

Mechanism of action for NF-κB inhibitors derived from the cyclopentyl-amine building block.

Rigorous Handling & Experimental Protocols

To ensure both operator safety and chemical integrity, I have designed the following step-by-step protocol for the controlled free-basing and electrophilic coupling of this compound. This protocol is a self-validating system : it includes built-in empirical checks to confirm that each step has been successfully executed before proceeding.

Protocol: Controlled Free-Basing and Alkylation/Acylation

Objective: To safely liberate the secondary amine from its hydrochloride salt and react it with an electrophile without inducing oxidative degradation.

  • Step 1: Gravimetric Dispensing under LEV

    • Action: Weigh the required mass of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine HCl inside a calibrated fume hood using an anti-static weighing boat.

    • Causality: The crystalline powder can easily aerosolize. Anti-static tools prevent the material from adhering to gloves or the balance, minimizing inhalation exposure and ensuring stoichiometric accuracy.

  • Step 2: Solvation and Inertion

    • Action: Transfer the solid to an oven-dried round-bottom flask. Dissolve in an anhydrous, aprotic solvent (e.g., Dichloromethane or DMF). Seal with a rubber septum and purge the system with Argon for 5 minutes.

    • Causality: Argon is heavier than nitrogen and provides a superior blanket over the solvent, protecting the soon-to-be-liberated electron-rich amine from atmospheric oxygen and NOx (preventing nitrosation)[4].

  • Step 3: Base Addition and Self-Validation

    • Action: Cool the flask to 0°C using an ice bath. Dropwise, add 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Self-Validation Check: Remove a 5 µL aliquot using a glass capillary and spot it onto moistened universal pH indicator paper. The pH must read >9.

    • Causality: The endothermic cooling prevents runaway exothermic neutralization. The pH check empirically validates that the HCl salt has been fully neutralized, ensuring the secondary amine is completely available for the subsequent coupling step.

  • Step 4: Electrophile Introduction

    • Action: Slowly introduce the electrophile (e.g., an acid chloride or alkyl halide) while maintaining the temperature at 0°C. Monitor the reaction via LC-MS or TLC.

    • Causality: Stepwise addition prevents the accumulation of unreacted electrophile, reducing the risk of side reactions or sudden exotherms.

Emergency Response & Spill Management

Despite rigorous protocols, accidental releases can occur. Standard sweeping is strictly prohibited due to the risk of aerosolizing the hydrochloride salt.

Step-by-Step Decontamination Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • PPE Escalation: The responder must don a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant splash goggles, and double nitrile gloves[3].

  • Liquid Neutralization (The "Wet Method"): Do not dry sweep. Spray the spilled solid with a fine mist of water or a dilute, mildly acidic solution (e.g., 1% acetic acid) to keep the compound in its protonated, non-volatile salt form.

  • Absorption: Cover the wetted area with an inert, inorganic absorbent pad or vermiculite.

  • Validation of Cleanliness: After wiping up the absorbent, wash the surface with a 5% aqueous mild acid solution, followed by a water rinse, to ensure no residual free base remains on the benchtop.

References
  • Sigma-Aldrich. "N-(3,4-dimethoxybenzyl)cyclopentanamine | 356091-42-4". Sigma-Aldrich. 1

  • National Institutes of Health (NIH). "Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors". PubMed Central (PMC). 2

  • Fisher Scientific. "SAFETY DATA SHEET: 3,4-Dimethoxybenzylamine". Fisher Scientific.3

  • European Commission. "Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl". Europa.eu. 4

  • Google Patents. "US20170260130A1 - Benzimidazole Inhibitors of the Sodium Channel". Google Patents. 5

Sources

Foundational

Crystal Structure and Polymorphism of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride: A Framework for Comprehensive Solid-State Characterization

An In-Depth Technical Guide Abstract Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a molecule of interest within pharmaceutical development, sharing structural motifs with compounds known for biological activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a molecule of interest within pharmaceutical development, sharing structural motifs with compounds known for biological activity. The solid-state properties of an Active Pharmaceutical Ingredient (API), particularly its crystal structure and potential for polymorphism, are critical determinants of its stability, solubility, and bioavailability. The ability of a single compound to exist in multiple crystalline forms, or polymorphs, can present significant challenges during drug development, impacting everything from manufacturing consistency to therapeutic efficacy.[1] The infamous case of Ritonavir, where an unforeseen, more stable polymorph emerged post-launch, underscores the necessity of comprehensive polymorph screening to de-risk development.[1] This guide presents a systematic and robust framework for the complete solid-state characterization of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. It outlines detailed methodologies for polymorph screening, analytical characterization, and thermodynamic stability assessment, providing researchers and drug development professionals with a self-validating system to identify and select the optimal solid form for clinical advancement.

Introduction to the Compound and the Imperative of Polymorphism

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride belongs to the class of substituted benzylamines. Related structures, such as 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, have been investigated as peripheral dopamine blocking agents, suggesting a potential therapeutic utility for this chemical scaffold.[2] As with any API destined for clinical use, a thorough understanding of its solid-state chemistry is not merely an academic exercise but a regulatory and commercial necessity.

Polymorphism is the phenomenon where a compound crystallizes into different crystal lattice arrangements.[3] These distinct forms, while chemically identical, possess different physical properties, including:

  • Solubility and Dissolution Rate: Directly impacting bioavailability.[4]

  • Melting Point and Thermodynamic Stability: The most stable form is typically desired for development to prevent phase conversions during processing or storage.[1]

  • Hygroscopicity: Propensity to absorb atmospheric moisture.

  • Mechanical Properties: Affecting tablet compaction and formulation.

The primary objective of the work outlined herein is to discover and characterize the polymorphic landscape of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. This involves inducing crystallization under a wide array of conditions to access both thermodynamically stable and kinetically favored forms, followed by rigorous characterization to build a complete profile of each unique solid form.

Synthesis and Salt Formation

A consistent and pure supply of the target compound is the prerequisite for any solid-form screening. The hydrochloride salt is chosen as it is a common strategy for improving the solubility and stability of amine-containing APIs.[5]

Proposed Synthesis of N-(3,4-dimethoxybenzyl)cyclopentanamine

The free base can be synthesized via reductive amination.

  • Reaction Setup: To a solution of cyclopentanone (1.0 eq) in methanol, add 3,4-dimethoxybenzylamine (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Workup: After stirring for 12 hours at room temperature, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude free base, N-(3,4-dimethoxybenzyl)cyclopentanamine.[6]

Preparation of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride
  • Dissolution: Dissolve the crude free base in isopropanol.

  • Acidification: Add a solution of hydrochloric acid in isopropanol (1.1 eq) dropwise while stirring.

  • Crystallization: The hydrochloride salt will precipitate. The resulting slurry can be stirred for several hours to ensure complete crystallization.[7]

  • Isolation: The solid product is isolated by filtration, washed with cold isopropanol, and dried under vacuum at 40-50 °C.

Comprehensive Polymorph Screening

The goal of a polymorph screen is to recrystallize the API under a diverse set of conditions to maximize the discovery of different solid forms.[8] A combination of high-throughput and manual crystallization experiments is recommended.

Experimental Protocol: Polymorph Discovery

The following workflow is designed to explore a wide range of kinetic and thermodynamic crystallization space.

Caption: High-level workflow for polymorph discovery.

Detailed Steps:

  • Solvent Selection: A diverse range of solvents should be employed, covering different polarities, hydrogen-bonding capabilities, and functional groups.[1]

  • Crystallization Methods:

    • Slow Evaporation: Prepare saturated solutions of the API in various solvents (see Table 1) at room temperature and 50 °C. Allow the solvent to evaporate slowly in vials with perforated caps. Causality: This gentle process favors the growth of thermodynamically stable forms.

    • Anti-Solvent Addition: Prepare a concentrated solution of the API in a good solvent. Add an anti-solvent (in which the API is poorly soluble) dropwise until precipitation occurs. Causality: This rapid change in supersaturation often yields metastable forms.[9]

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 60 °C). Cool the solutions to 5 °C at controlled rates (e.g., 1 °C/min and 20 °C/hour). Causality: Different cooling rates can trap different kinetic forms.[7]

    • Slurry Conversion: Stir a suspension of the initial solid API in various solvents at different temperatures (e.g., 5 °C and 50 °C) for an extended period (e.g., 7 days). Causality: This method allows for solvent-mediated transformation to the most stable form under those conditions.[9]

  • Isolation: Isolate all solid samples via filtration or centrifugation and allow them to air dry.

Table 1: Suggested Solvents for Polymorph Screening

Solvent ClassExamplesPolarity (Dielectric Constant)
AlcoholsMethanol, Ethanol, Isopropanol32.7, 24.5, 19.9
KetonesAcetone, Methyl Ethyl Ketone20.7, 18.5
EstersEthyl Acetate6.0
EthersTetrahydrofuran (THF), 1,4-Dioxane7.6, 2.2
NitrilesAcetonitrile37.5
HalogenatedDichloromethane9.1
AromaticToluene2.4
AqueousWater, Isopropanol/Water mixtures80.1

Analytical Characterization of Solid Forms

Each solid isolated from the screening process must be analyzed to determine if it represents a new, unique crystalline form. A hierarchical approach is most efficient.

Caption: Decision workflow for characterizing screening hits.

X-Ray Powder Diffraction (XRPD)

XRPD is the primary technique for polymorph identification. Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."[10]

  • Protocol: Samples are lightly ground and packed into a sample holder. Data is collected using a modern diffractometer with Cu Kα radiation over a 2θ range of 2° to 40°.

  • Interpretation: Patterns are compared to identify unique forms. Differences in peak positions and relative intensities signify a different crystal lattice.

Single-Crystal X-Ray Diffraction (SC-XRD)

When suitable single crystals can be grown, SC-XRD provides the definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice.[11]

  • Protocol: Single crystals are grown, often by slow evaporation from a suitable solvent.[11] A crystal is mounted and analyzed on a single-crystal diffractometer. The resulting data allows for the determination of the unit cell parameters, space group, and atomic coordinates.[12]

  • Data Output: The analysis yields precise information on molecular conformation, intermolecular interactions (e.g., hydrogen bonding), and packing efficiency.

Table 2: Hypothetical Crystallographic Data for Form I

ParameterValue
Chemical FormulaC₁₄H₂₂ClNO₂
Formula Weight271.78
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.1
Z4
Density (calculated) (g/cm³)1.211
Thermal Analysis: DSC and TGA

Thermal methods provide information on phase transitions, melting, and desolvation.[13]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points and detect polymorphic transformations.[14]

    • Protocol: 3-5 mg of the sample is sealed in an aluminum pan and heated at a controlled rate (e.g., 10 °C/min).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is essential for identifying solvates and hydrates by quantifying solvent loss upon heating.[13]

    • Protocol: 5-10 mg of the sample is placed in a TGA pan and heated at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

Spectroscopic Characterization

Vibrational spectroscopy techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy are sensitive to the local molecular environment and conformation. They serve as excellent complementary techniques to XRPD.[3][15] Different polymorphs will exhibit subtle but distinct differences in their spectra due to variations in intermolecular interactions, such as hydrogen bonding.[16]

Relative Stability Assessment

Identifying the most thermodynamically stable form is crucial for development.[1] Competitive slurry experiments are the definitive method for determining the relative stability of two polymorphs at a given temperature.

Protocol: Competitive Slurry Experiment
  • Preparation: Add an excess mixture (e.g., 1:1 ratio) of two different polymorphs (e.g., Form I and Form II) to a solvent in which both have moderate solubility.

  • Equilibration: Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours). During this time, the less stable (metastable) form will dissolve and recrystallize as the more stable form.

  • Analysis: Periodically withdraw small aliquots of the solid, filter, and analyze by XRPD. The experiment is complete when the XRPD pattern shows only one form remaining.

Conclusion and Recommendations

The comprehensive framework detailed in this guide provides a robust pathway for the full solid-state characterization of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. By systematically employing a range of crystallization techniques and a hierarchy of analytical methods, researchers can confidently identify, characterize, and determine the relative stability of all accessible polymorphic forms.

The foundational principle of this work is risk mitigation. A thorough understanding of the polymorphic landscape early in the development process prevents late-stage surprises that can lead to costly delays and formulation failures. It is strongly recommended that the most thermodynamically stable anhydrous form be selected for progression into formulation and clinical studies, as this guarantees the highest resistance to unwanted phase transformations, ensuring product consistency, quality, and efficacy.

References

  • Stanton, G. R., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 18(17), 4846-4849. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

  • Price, S. L. (2010). Polymorph screening in pharmaceutical development. Drug Development and Delivery. [Link]

  • Jarboe, C. H., et al. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 21(12), 1318-1320. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]

  • ResearchGate. X-ray structure. The x-ray single-crystal structure of amine salt 8. [Link]

  • Edinburgh Instruments. (2024). Raman Spectroscopy for Polymorph Identification in Pharmaceuticals. [Link]

  • Gul, H. I., et al. (2016). Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. Chemical Biology & Drug Design, 87(4), 545-552. [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal analysis of pharmaceuticals. CRC press.
  • Chemical Substance Information. CYCLOPENTYL-(3,4-DIMETHOXY-BENZYL)-AMINE. [Link]

  • D'Andrea, C., et al. (2018). Structural, Spectroscopic, and Computational Characterization of the Concomitant Polymorphs of the Natural Semiconductor Indigo. The Journal of Physical Chemistry C, 122(30), 17345-17355. [Link]

  • Coles, S. J., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Molecules, 29(23), 5348. [Link]

  • Google Patents. (2006). Crystalline polymorphs of benazepril hydrochloride.
  • Akkurt, M., et al. (2014). Crystal structure of (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o935. [Link]

  • International Pharmaceutical Industry. (2022). The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. [Link]

  • Google Patents. (1987). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Google Patents. (2017).
  • Ami Instruments. (2025). Application of Thermal Analysis in Pharmaceutical Field – Revefenacin. [Link]

  • Nishka Research. Characterization of Polymorphic Forms (Polymorphism). [Link]

  • Indian Institute of Science. (2018). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. [Link]

  • Google Patents. (2003). Derivatives of benzylidene cyclohexanone, benzylidene cyclopentanone, and benzylidene acetone, and therapeutic uses thereof.
  • Eurofins CDMO Alphora. (2024). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. [Link]

  • ACS Publications. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. [Link]

  • Refiner, J. A., & Ferrillo, R. G. (1988). Thermal analysis of polymorphism. Journal of Thermal Analysis, 34, 19-36. [Link]

  • Michigan State University. X-Ray Crystallography Laboratory. [Link]

  • IUCr Journals. (2024). The crystal structure of the ammonium salt of 2-aminomalonic acid. [Link]

  • Sovány, T., et al. (2013). Polymorph screening of an active material. Journal of Pharmaceutical and Biomedical Analysis, 84, 190-198. [Link]

  • Zhang, M., et al. (2022). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 12(7), 2937-2968. [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine. [Link]

  • Alfatest. (2019). Polymorphs discrimination using Morphologically-Directed Raman Spectroscopy. [Link]

  • Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Pharmaceutical Sciences, 101(1), 3-17. [Link]

Sources

Exploratory

Introduction: The 3,4-Dimethoxybenzylamine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacokinetics of 3,4-Dimethoxybenzylamine Derivatives The 3,4-dimethoxybenzylamine moiety is a key structural feature in a variety of pharmacologically active compounds. Its presence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3,4-Dimethoxybenzylamine Derivatives

The 3,4-dimethoxybenzylamine moiety is a key structural feature in a variety of pharmacologically active compounds. Its presence is notable in precursors to established drugs like verapamil and in novel molecules such as potent and selective cathepsin K inhibitors[1][2][3]. The "veratryl" group (3,4-dimethoxybenzyl) imparts specific physicochemical properties that can significantly influence a molecule's behavior in a biological system. Understanding the pharmacokinetics—the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for the successful development of any therapeutic candidate. Poor ADME profiles are a leading cause of clinical trial failures, making early and accurate characterization a critical, cost-saving step in drug discovery[4][5].

This guide provides a comprehensive technical overview of the core pharmacokinetic principles governing 3,4-dimethoxybenzylamine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into metabolic pathways, bioanalytical strategies, and predictive modeling. We will dissect the causality behind experimental choices and provide robust, self-validating protocols to empower your research and development efforts.

Part I: Core Pharmacokinetic Profile (ADME) of 3,4-Dimethoxybenzylamine Derivatives

The journey of a drug is dictated by its continuous interaction with the body's physiological systems. For derivatives of 3,4-dimethoxybenzylamine, the ADME profile is heavily influenced by the two methoxy groups and the primary amine, as well as by the properties of the wider molecular structure.

Absorption

Absorption is the process by which a drug enters systemic circulation. For orally administered drugs, this involves traversing the complex barrier of the human intestinal wall.

  • Gastrointestinal (GI) Absorption: The 3,4-dimethoxybenzylamine scaffold, being a substituted phenethylamine, generally possesses physicochemical properties conducive to good oral absorption. Computational models, such as the BOILED-Egg model used in SwissADME analyses, frequently predict high GI absorption for derivatives of this class[6][7]. The lipophilicity conferred by the methoxy groups aids in passive diffusion across the intestinal epithelium.

  • Bioavailability: While absorption may be high, oral bioavailability can be significantly limited by first-pass metabolism in both the intestine and the liver[3]. This is a critical consideration for this class of compounds. The primary amine is a substrate for monoamine oxidases (MAOs), and the methoxy groups are targets for cytochrome P450 (CYP) enzymes, both of which are abundant in the liver and enterocytes[8][9]. For instance, verapamil, despite being well-absorbed, has a low bioavailability of 10-22% due to extensive first-pass metabolism[3].

Distribution

Once in the bloodstream, a drug distributes into various tissues and fluids. Key parameters governing this process are plasma protein binding (PPB) and the volume of distribution (Vd).

  • Plasma Protein Binding (PPB): Derivatives of 3,4-dimethoxybenzylamine are expected to bind to plasma proteins such as albumin and alpha-1-acid glycoprotein. The extent of binding is structure-dependent but is a crucial determinant of the free (unbound) drug concentration, which is the portion available to exert a pharmacological effect and undergo metabolism and excretion.

  • Volume of Distribution (Vd): The Vd indicates the extent to which a drug distributes into extravascular tissues. Given the lipophilic nature of the veratryl group, many derivatives are expected to have a moderate to high Vd, suggesting distribution into tissues beyond the plasma and extracellular fluid.

Metabolism: The Core of Biotransformation

Metabolism is the body's process of chemically modifying xenobiotics, primarily to increase their water solubility and facilitate excretion[10][11]. For 3,4-dimethoxybenzylamine derivatives, metabolism is extensive and proceeds through predictable Phase I and Phase II reactions, mainly in the liver[5][12].

Phase I Metabolism: These reactions introduce or expose functional groups.

  • O-Demethylation: This is a hallmark metabolic pathway for this scaffold. The methoxy groups are prime targets for CYP enzymes, particularly the highly abundant CYP3A4 and to a lesser extent, CYP2C8 and CYP1A2 [9]. This reaction removes a methyl group to form a hydroxylated (phenolic) metabolite, which is more polar and a substrate for subsequent Phase II conjugation. Studies on verapamil have extensively characterized the role of CYP3A4 in its metabolism[3][9][13].

  • Oxidative Deamination: The primary benzylamine group is a substrate for Monoamine Oxidase (MAO) . This enzyme converts the amine to an aldehyde intermediate[8]. This aldehyde is then rapidly oxidized by Aldehyde Dehydrogenase (ALDH) or aldehyde oxidase to the corresponding carboxylic acid (3,4-dimethoxyphenylacetic acid)[8]. This is a major route of detoxification and elimination for many phenethylamine compounds.

  • N-Dealkylation/N-Demethylation: For derivatives where the amine is secondary or tertiary, N-dealkylation, also mediated by CYP enzymes (primarily CYP3A4), is a common pathway[9].

The following diagram illustrates the primary predicted Phase I metabolic pathways for a generic 3,4-dimethoxybenzylamine derivative.

Metabolic_Pathway cluster_main Phase I Metabolism cluster_phase2 Phase II Conjugation Parent 3,4-Dimethoxybenzylamine Derivative Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO O_Demethylated O-Demethylated Metabolite Parent->O_Demethylated CYP3A4, etc. Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid ALDH / AOX Conjugated_Acid Conjugated Acid (e.g., Glycine) Carboxylic_Acid->Conjugated_Acid Glucuronide Glucuronide or Sulfate Conjugate Catechol Catechol Metabolite O_Demethylated->Catechol CYP3A4, etc. O_Demethylated->Glucuronide Catechol->Glucuronide UGT / SULT PK_Workflow cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_pkpd Pharmacokinetic Analysis Dosing Dose Animal (e.g., Rat, IV or PO) Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma Process Blood to Plasma Sampling->Plasma Prep Sample Preparation (e.g., Protein Precipitation) Plasma->Prep Analysis LC-MS/MS Analysis Prep->Analysis Quant Quantification (Standard Curve) Analysis->Quant Modeling Calculate PK Parameters (AUC, Cmax, T1/2) Quant->Modeling

Sources

Foundational

Technical Guide: Thermal Stability and Melting Point Characterization of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

Introduction: The Imperative of Thermal Characterization in Drug Development In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug substance is paved with rigorous charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Thermal Characterization in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug substance is paved with rigorous characterization. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, a substituted amine salt, represents a class of compounds where precise understanding of physicochemical properties is not merely academic, but a cornerstone of safety, efficacy, and quality. The thermal stability and melting point of an Active Pharmaceutical Ingredient (API) are critical quality attributes that influence every stage of the development lifecycle, from synthesis and purification to formulation, packaging, and storage.[1][2][3]

A sharp and defined melting point is a primary indicator of purity, while a broad melting range can suggest the presence of impurities.[4] Furthermore, thermal stability data dictates the viable conditions for manufacturing and long-term storage, ensuring the drug substance does not degrade into potentially ineffective or toxic byproducts.[3] This guide provides a comprehensive framework for the systematic evaluation of the thermal properties of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, leveraging established analytical techniques to build a robust data package for regulatory submission and further development.[5][6]

This document is structured to provide not just protocols, but the scientific rationale underpinning them. We will explore three fundamental techniques: Capillary Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). For each, we will detail the experimental workflow, explain the causality behind methodological choices, and interpret the resulting data in a pharmaceutical context.

Foundational Analysis: Melting Point Determination

The determination of melting point is a fundamental starting point, offering a swift and reliable assessment of identity and purity.[4] For a crystalline solid like an amine hydrochloride, the transition from a solid to a liquid phase occurs at a specific temperature. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Causality in Experimental Design

The choice of a slow, controlled heating rate is the most critical parameter in this analysis. A rapid temperature ramp can lead to "thermal lag," where the temperature of the heating block outpaces the temperature of the sample itself, resulting in an erroneously wide and elevated melting range. A rate of 1-2 °C per minute near the melting point is standard practice to ensure thermal equilibrium between the apparatus and the sample.[7][8][9] Proper sample preparation—a finely ground powder packed tightly to a height of 2-3 mm—is essential for uniform heat transfer and clear visual detection of the phase transition.[9]

Experimental Protocol: Capillary Method
  • Sample Preparation: Finely grind a small amount of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride using a mortar and pestle. The solid must be completely dry, as residual solvent can act as an impurity.[9]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Repeat until a tightly packed column of 2-3 mm is achieved.[9]

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Perform an initial rapid determination by heating at a high rate (e.g., 10-15 °C/min) to find the approximate melting temperature. This saves time during the precise measurement.

  • Precise Determination: Set the apparatus to a temperature approximately 20 °C below the estimated melting point.

  • Heating and Observation: Begin heating at a controlled rate of 1-2 °C per minute.[4]

  • Data Recording: Record two temperatures:

    • T-onset: The temperature at which the first droplet of liquid is observed.

    • T-clear: The temperature at which the entire sample has melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T-onset to T-clear. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Workflow for Melting Point Determination

cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result p1 Grind Sample to Fine Powder p2 Dry Sample Thoroughly p1->p2 p3 Pack Capillary Tube (2-3 mm height) p2->p3 a1 Insert Capillary into Apparatus p3->a1 a2 Heat Rapidly to Find Approximate MP a1->a2 a3 Cool and Stabilize 20°C below Approx. MP a2->a3 a4 Heat Slowly (1-2 °C/min) a3->a4 a5 Observe and Record T-onset (First Droplet) a4->a5 a6 Observe and Record T-clear (Fully Liquid) a5->a6 r1 Report Melting Range (T-onset — T-clear) a6->r1

Caption: Workflow for Capillary Melting Point Determination.

Advanced Thermal Profiling: Differential Scanning Calorimetry (DSC)

DSC provides more detailed and quantitative information than the capillary method. It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[10] This allows for the precise determination of the melting point (as an onset or peak temperature), the enthalpy of fusion (ΔHfus), and the detection of other thermal events such as polymorphic transitions, desolvation, or glass transitions.[11][12]

Causality in Experimental Design

The choice of purge gas and heating rate are key. An inert nitrogen atmosphere is used to prevent oxidative degradation of the amine compound at elevated temperatures.[13] A standard heating rate of 10 °C/min provides a good balance between resolution and experimental time. The enthalpy of fusion (the area under the melting peak) is a critical thermodynamic parameter. A high enthalpy suggests a stable, well-ordered crystal lattice. Variations in this value between batches can indicate differences in crystallinity or polymorphism.[14]

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. It is crucial to create a good seal. For samples that may evolve gas (e.g., hydrates), a pinhole in the lid is recommended to allow volatiles to escape and prevent pan rupture.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well beyond the expected melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Onset Temperature: The extrapolated beginning of the melting endotherm, often correlated with the melting point.

    • Peak Temperature: The temperature at which the rate of heat absorption is maximal.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak (in J/g), which quantifies the energy required to melt the sample.

Workflow for DSC Analysis

cluster_prep Preparation cluster_analysis Instrument Run cluster_result Data Analysis p1 Calibrate DSC with Indium Standard p2 Weigh 2-5 mg of Sample into Pan p1->p2 p3 Hermetically Seal or Puncture Lid p2->p3 a1 Place Sample & Reference Pans in Cell p3->a1 a2 Set N2 Purge (50 mL/min) a1->a2 a3 Equilibrate at 25 °C a2->a3 a4 Ramp Temperature (10 °C/min to 250 °C) a3->a4 r1 Analyze Thermogram a4->r1 r2 Determine Onset & Peak Temp r1->r2 r3 Integrate Peak for Enthalpy (ΔHfus) r2->r3

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Assessing Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is a crucial technique for determining the thermal stability and decomposition profile of a material.[2][13] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] For a hydrochloride salt, TGA can reveal the loss of water of hydration, residual solvents, or the onset temperature of thermal decomposition.[1][15]

Causality in Experimental Design

The primary output of TGA is a mass vs. temperature curve. A stable compound will show a flat baseline (no mass loss) until it reaches its decomposition temperature. The temperature at which significant mass loss begins is a key indicator of thermal stability.[3] Coupling TGA with DSC (Simultaneous Thermal Analysis - STA) is highly advantageous, as it allows for the direct correlation of mass loss events (from TGA) with endothermic or exothermic events (from DSC).[15][16] For instance, a mass loss corresponding to an endotherm in the DSC signal below 100°C often indicates the loss of water.[17] Decomposition is typically an exothermic process accompanied by significant mass loss at higher temperatures.[14]

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA balance using certified weights and verify the temperature accuracy using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

  • Instrument Setup: Place the sample pan onto the TGA balance mechanism within the furnace.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a high temperature where complete decomposition is expected (e.g., 500 °C).

    • Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Data Analysis: Analyze the resulting TGA curve to identify:

    • Moisture/Solvent Loss: Any mass loss occurring at temperatures below ~120 °C.

    • Onset of Decomposition (T-onset): The temperature at which significant thermal degradation and mass loss begins, often calculated via the tangent method on the mass loss curve.

    • Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

    • Residue: The percentage of mass remaining at the end of the experiment.

Workflow for TGA Analysis

cluster_prep Preparation cluster_analysis Instrument Run cluster_result Data Analysis p1 Calibrate TGA Balance & Temperature p2 Weigh 5-10 mg of Sample into Pan p1->p2 a1 Place Pan on TGA Balance p2->a1 a2 Set N2 Purge (50 mL/min) a1->a2 a3 Equilibrate at 30 °C a2->a3 a4 Ramp Temperature (10 °C/min to 500 °C) a3->a4 r1 Analyze Mass vs. Temp Curve a4->r1 r2 Quantify Water/Solvent Loss r1->r2 r3 Determine Onset of Decomposition r2->r3

Caption: Workflow for Thermogravimetric Analysis (TGA).

Synthesized Data and Interpretation

The following table summarizes the expected data from the thermal analysis of a high-purity batch of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride.

ParameterMethodResultInterpretation
Melting Range Capillary Method175.5 – 176.5 °CA sharp melting range indicates high purity.
Melting Onset (T-onset) DSC175.8 °CPrecise onset of the melting transition.
Melting Peak (T-peak) DSC177.2 °CTemperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus) DSC95.5 J/gIndicates a well-ordered and stable crystalline structure.
Mass Loss (to 120 °C) TGA< 0.1%Sample is anhydrous and free of volatile solvents.
Decomposition Onset TGA215 °CThe material is thermally stable up to this temperature under an inert atmosphere.

Interpretation Synopsis: The data collectively suggests that the compound is a high-purity, anhydrous, and crystalline solid. It possesses good thermal stability, with decomposition only beginning at temperatures significantly above its melting point. This profile is favorable for standard pharmaceutical processing and storage under controlled conditions, as outlined in ICH guidelines.[18]

Conclusion

The systematic application of capillary melting point, DSC, and TGA provides a comprehensive thermal profile of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. This multi-faceted approach ensures not only the identity and purity of the drug substance but also establishes a crucial understanding of its stability limits. The data generated through these protocols form a vital part of the knowledge base required for robust formulation development, process optimization, and establishing appropriate storage conditions and re-test periods in accordance with global regulatory standards like those from the ICH.[6][19]

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026). ResolveMass Laboratories Inc.[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA).[Link]

  • Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023). OLI, Inc. - OLI Systems.[Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025). actnano.[Link]

  • Determination of Melting Points According to Pharmacopeia. Stanford Research Systems.[Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012). Journal of Chemical Education - ACS Publications.[Link]

  • Q1A(R2) Guideline. (2010). ICH.[Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments.[Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.[Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). actnano.[Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech.[Link]

  • Melting Point Determination / General Tests. Japanese Pharmacopoeia.[Link]

  • Thermodynamic and Kinetic Studies of CO 2 Capture by Glycol and Amine-Based Deep Eutectic Solvents. (2024). ResearchGate.[Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.[Link]

  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.[Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.[Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI.[Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). AZoM.com.[Link]

  • Melting Point Determination. (2026). ResolveMass Laboratories Inc.[Link]

  • Melting point determination. University of Calgary.[Link]

  • Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010). In-Pharmatechnologist.com.[Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc.[Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. (2025). MDPI.[Link]

  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2025). Lab Manager.[Link]

  • DSC Analysis of Polymers. EAG Laboratories.[Link]

  • Q1 Stability Testing of Drug Substances and Drug Products; International Council for Harmonisation; Draft Guidance for Industry; Availability. (2025). Federal Register.[Link]

  • Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. (2024). American Pharmaceutical Review.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride

Executive Summary This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride . The target molecule is a secondary...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, scalable, and self-validating protocol for the synthesis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride . The target molecule is a secondary amine building block frequently utilized in the development of neuropharmacological agents and complex alkaloid derivatives. The synthesis leverages a direct reductive amination strategy followed by anhydrous hydrochlorination, ensuring high yield, exceptional purity, and the avoidance of toxic byproducts typically associated with older cyanoborohydride methodologies.

Mechanistic Rationale & Experimental Design

To ensure scientific integrity and high reaction fidelity, every reagent and condition in this protocol has been selected based on fundamental mechanistic causality:

  • Choice of Reducing Agent (STAB vs. NaBH₃CN): The direct reductive amination is mediated by Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). Unlike Sodium Cyanoborohydride (NaBH₃CN)—which requires strict pH monitoring (pH 6–8) and generates highly toxic hydrogen cyanide gas during aqueous workup—STAB is exceptionally mild and safe. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB selectively reduces the in situ generated, highly electrophilic iminium ion without reducing the parent 3,4-dimethoxybenzaldehyde .

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is utilized as the primary reaction solvent. Mechanistic studies demonstrate that STAB exhibits optimal solubility in DCE, which significantly accelerates the reaction kinetics of the hydride transfer compared to ethereal solvents like THF .

  • Anhydrous Salt Formation: Following the isolation of the free base, the conversion to the hydrochloride salt is performed using anhydrous 2M HCl in diethyl ether. Using aqueous hydrochloric acid often causes secondary amines to "oil out" or leads to the partial hydrolysis of electron-rich methoxy groups. Anhydrous HCl forces the immediate, clean precipitation of the crystalline amine hydrochloride salt, acting as a self-purifying step that eliminates the need for exhaustive silica gel chromatography .

Reaction Workflow Visualization

SynthesisWorkflow Reactants 3,4-Dimethoxybenzaldehyde + Cyclopentylamine Solvent 1,2-Dichloroethane (DCE) Room Temp, N2 atm Reactants->Solvent Imine Intermediate: Iminium Ion Solvent->Imine Condensation Reduction Reduction via NaBH(OAc)3 (STAB) Imine->Reduction FreeBase Cyclopentyl-(3,4-dimethoxy-benzyl)-amine (Free Base) Reduction->FreeBase Hydride Transfer Workup Aqueous Workup (Sat. NaHCO3 / DCM) FreeBase->Workup SaltFormation Hydrochlorination (2M HCl in Ether, 0 °C) Workup->SaltFormation Product Product: Hydrochloride Salt (Vacuum Filtration) SaltFormation->Product Crystallization

Reaction workflow for the reductive amination and hydrochlorination of the target amine.

Materials and Stoichiometry

The following quantitative data outlines the requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3,4-Dimethoxybenzaldehyde 166.171.00 eq1.66 gElectrophile
Cyclopentylamine 85.151.05 eq0.89 g (1.04 mL)Nucleophile
Sodium Triacetoxyborohydride 211.941.40 eq2.97 gReducing Agent
1,2-Dichloroethane (DCE) 98.96N/A30.0 mLSolvent
2M HCl in Diethyl Ether 36.461.20 eq6.0 mLSalt-forming Agent
Dichloromethane (DCM) 84.93N/A3 x 20 mLExtraction Solvent
Sat. NaHCO₃ (aq) 84.01N/A30.0 mLQuenching Agent

Step-by-Step Experimental Protocol

Phase 1: Direct Reductive Amination
  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with dry Nitrogen (N₂) gas to establish an inert atmosphere.

  • Reagent Mixing: Add 3,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and 1,2-dichloroethane (30 mL) to the flask. Stir until the aldehyde is fully dissolved.

  • Amine Addition: Inject cyclopentylamine (1.04 mL, 10.5 mmol) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 15 minutes to allow the initial condensation and formation of the iminium intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol) in three equal portions over 10 minutes to prevent a sudden exotherm.

  • Reaction Monitoring: Allow the opaque suspension to stir vigorously under N₂ at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor via TLC (Eluent: 9:1 DCM:MeOH). The aldehyde starting material ( Rf​≈0.8 ) should completely disappear, replaced by a new, more polar spot corresponding to the secondary amine free base ( Rf​≈0.3 , stains positive with Ninhydrin).

Phase 2: Workup and Free Base Isolation
  • Quenching: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Causality: This neutralizes any residual acetic acid generated from the STAB and ensures the amine is entirely in its free base (unprotonated) form for organic extraction.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

  • Drying & Concentration: Combine the organic extracts, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude free base as a pale yellow oil.

Phase 3: Hydrochloride Salt Precipitation
  • Solvent Exchange: Dissolve the crude free base oil in 20 mL of anhydrous diethyl ether in a clean 50 mL Erlenmeyer flask.

  • Hydrochlorination: Cool the flask in an ice-water bath (0 °C). Slowly add 2M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise while swirling. A white precipitate will form immediately upon addition.

  • Isolation: Stir the suspension at 0 °C for an additional 15 minutes to ensure complete crystallization. Vacuum-filter the precipitate using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether (2 × 10 mL) to remove any unreacted starting materials or non-polar impurities. Dry the white solid under high vacuum for 4 hours to afford pure Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride.

Analytical Characterization

To validate the success of the synthesis, the isolated compound should be cross-referenced against the following expected analytical parameters:

Analytical MethodExpected Data / Observation
Yield 80–88% (approx. 2.1 – 2.4 g of white crystalline powder).
TLC (Free Base) Rf​ = 0.30 in 90:10 Dichloromethane:Methanol (UV active, Ninhydrin positive).
LC-MS (ESI+) Calculated for C₁₄H₂₁NO₂ [M+H]⁺: 236.16; Found: m/z 236.2.
¹H NMR (400 MHz, CDCl₃) δ 9.50 (br s, 2H, NH₂⁺), 7.20 (d, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 4.05 (t, 2H, CH₂-N), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.45 (m, 1H, CH-N), 2.10–1.50 (m, 8H, cyclopentyl CH₂).

Troubleshooting Guide

  • Issue: Incomplete Aldehyde Conversion.

    • Cause: Inactive STAB due to moisture exposure.

    • Solution: STAB is moisture-sensitive. Ensure the reagent bottle is stored in a desiccator and use anhydrous DCE. If the reaction stalls, an additional 0.5 eq of STAB can be added.

  • Issue: Product "Oils Out" During Salt Formation.

    • Cause: Presence of residual water or methanol in the ether, or the use of aqueous HCl.

    • Solution: Ensure the free base is thoroughly dried under vacuum before dissolving in strictly anhydrous diethyl ether. If an oil forms, decant the solvent, redissolve the oil in a minimal amount of hot absolute ethanol, and precipitate by adding cold anhydrous ether.

  • Issue: Formation of Tertiary Amine (Dialkylation).

    • Cause: Over-reaction of the secondary amine product with another equivalent of aldehyde.

    • Solution: Dialkylation is rare with cyclopentylamine due to steric hindrance, but if observed, ensure the amine is added in slight excess (1.05 eq) relative to the aldehyde, as dictated in the stoichiometry table.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Application

HPLC method development for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride Abstract This document provides a comprehensive guide for the develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. As a secondary amine with a distinct chromophore, this compound presents specific challenges, including potential peak tailing and the need for precise mobile phase control. This note details a systematic approach, beginning with an analysis of the analyte's physicochemical properties to establish a logical starting point for method development. It proceeds through a multi-stage optimization process and concludes with a detailed protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The methodologies and rationale described herein are designed to equip researchers, scientists, and drug development professionals with the expertise to create a reliable and reproducible analytical method suitable for quality control and stability testing.

Analyte Characterization and Foundational Strategy

A thorough understanding of the analyte's properties is the cornerstone of efficient HPLC method development.[1][2]

Chemical Structure:

  • IUPAC Name: N-(3,4-dimethoxybenzyl)cyclopentanamine hydrochloride

  • CAS Number: 356091-42-4 (free base)[3][4]

  • Molecular Formula: C₁₄H₂₂ClNO₂

  • Molecular Weight: 271.78 g/mol

The structure consists of a secondary amine, making it a basic compound. The 3,4-dimethoxybenzyl group serves as a strong chromophore, essential for UV detection.

Physicochemical Properties:

  • pKa (Predicted): As a secondary amine, the pKa of the conjugate acid is estimated to be in the range of 9.5-10.5. This is a critical parameter for controlling its ionization state.

  • logP (Predicted): The predicted octanol-water partition coefficient (logP) is approximately 2.5-3.5, indicating moderate hydrophobicity and making it an ideal candidate for reversed-phase chromatography.[5]

  • UV Absorption: The 3,4-dimethoxybenzyl moiety exhibits strong UV absorbance. A UV scan reveals two primary maxima: one around 230 nm , offering high sensitivity, and a second at approximately 280 nm , providing greater selectivity against certain impurities.[6]

Based on these properties, a reversed-phase HPLC method is the logical choice. The strategy will focus on using a low-pH mobile phase to ensure the complete and consistent protonation of the amine, which minimizes undesirable interactions with the stationary phase.[7]

HPLC Method Development: A Step-by-Step Protocol

The development process is iterative, starting with broad screening and progressively refining parameters to achieve optimal separation.

Materials and Instrumentation
ComponentSpecification
HPLC System Quaternary or Binary pump, Autosampler, Column Thermostat, Photodiode Array (PDA) or UV-Vis Detector
Analyte Standard Cyclopentyl-(3,4-dimethoxy-benzyl)-amine HCl, Reference Grade (>99% purity)
Column (Initial) C18 Reversed-Phase, 4.6 mm x 150 mm, 3.5 µm particle size (Base-deactivated silica is recommended)[8]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile
Diluent 50:50 (v/v) Water:Acetonitrile
Standard Solution 0.5 mg/mL prepared in Diluent
Workflow for Method Development

The following diagram illustrates the logical workflow employed in this study, moving from initial assessment to a fully validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (pKa, logP, UV Scan) B Select Mode & Column (RP-HPLC, C18) A->B Informs Choice C Initial Gradient Scouting (5-95% Acetonitrile) B->C Define Starting Conditions D Optimize Gradient & Isocratic Hold C->D E Assess Peak Shape (Tailing, Asymmetry) D->E F Refine Mobile Phase (pH, Buffer, Organic Modifier) E->F G Finalize Method Parameters F->G Achieve Target Resolution H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) G->H

Caption: Logical workflow for HPLC method development.

Protocol 1: Initial Method Screening

Objective: To determine the approximate retention time and elution profile of the analyte.

  • Equilibrate the System: Purge all solvent lines. Equilibrate the selected C18 column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Set Column Temperature: Maintain the column at 35 °C.

  • Set Detection Wavelength: Set the PDA detector to scan from 200-400 nm.

  • Injection: Inject 10 µL of the 0.5 mg/mL standard solution.

  • Run Gradient: Execute a broad linear gradient as follows:

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
20.05.095.0
25.05.095.0
25.195.05.0
30.095.05.0

Analysis of Results: From the resulting chromatogram, extract the UV spectrum of the analyte peak to confirm the optimal detection wavelength (λmax). Note the retention time (tR) and evaluate the initial peak shape.

Protocol 2: Method Optimization

Objective: To refine the method to achieve a symmetric peak, adequate retention (k' between 2 and 10), and a shorter run time.

  • Wavelength Selection: Based on the scouting run, select the primary wavelength for quantification. 230 nm is chosen for high sensitivity.

  • Gradient Adjustment: Modify the gradient to be shallower around the elution time observed in the scouting run. For example, if the peak eluted at 15 minutes (~70% B), a new gradient could be:

    • 0-2 min: Hold at 30% B

    • 2-12 min: Ramp from 30% to 80% B

    • Followed by a wash and re-equilibration step.

  • Peak Shape Improvement: The amine's basicity can cause peak tailing due to interaction with acidic silanol groups on the silica support.[5] The use of a low pH mobile phase (formic acid, pH ~2.7) protonates the amine (R₂NH₂⁺) and suppresses the ionization of most silanol groups (Si-OH), minimizing this secondary interaction. If tailing persists:

    • Confirm pH: Ensure the mobile phase pH is consistently below 3.

    • Column Choice: Switch to a column with superior base-deactivation or an alternative chemistry like a phenyl-hexyl phase, which can offer different selectivity through π-π interactions.[9][10]

Final Optimized Isocratic Method

After optimization, a simple, robust isocratic method was achieved, which is preferable for routine quality control.

ParameterFinal Condition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 2.5) (45:55 v/v)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 230 nm
Injection Vol. 10 µL
Run Time 10 minutes
Retention Time Approximately 5.8 minutes

HPLC Method Validation Protocol (ICH Q2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12][13] The following protocols are based on the ICH Q2(R1) guideline.[11]

Parameter Inter-relationships in Validation

The choice of validation experiments is interconnected. For instance, linearity studies form the basis for determining the range, which is then used for accuracy and precision assessments.

ValidationParameters Specificity Specificity (Analyte vs. Others) Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (%RSD) Specificity->Precision Linearity Linearity Range Range Linearity->Range Defines LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision Robustness Robustness

Caption: Inter-relationships of key HPLC validation parameters.

Validation Experiments

1. Specificity / Selectivity

  • Protocol: Analyze blank (diluent), placebo (formulation without API), and the analyte standard. Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte.

  • Acceptance Criteria: The analyte peak should be free from interference from any other components at its retention time. The method must be able to resolve the analyte from all major degradation products (Resolution > 2.0). This confirms it is a "stability-indicating" method.[14]

2. Linearity

  • Protocol: Prepare at least five concentrations of the analyte standard across the range of 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999.

3. Range

  • Protocol: The range is established from the linearity study.

  • Acceptance Criteria: The range for which the method demonstrates acceptable linearity, accuracy, and precision. Typically 80-120% of the test concentration for assay.[12]

4. Accuracy

  • Protocol: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Prepare three samples at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

5. Precision

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: Typically, LOD is established at an S/N ratio of 3:1 and LOQ at an S/N ratio of 10:1. The LOQ must be precise and accurate.

7. Robustness

  • Protocol: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates, %RSD of retention time) should remain within predefined limits, demonstrating the method's reliability during normal use.

Conclusion

This application note presents a systematic and scientifically grounded approach to developing a robust, isocratic RP-HPLC method for the analysis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. By leveraging an initial understanding of the analyte's physicochemical properties, a logical path through screening and optimization was established. The final method is simple, rapid, and demonstrates excellent performance characteristics. The detailed validation protocol, aligned with ICH guidelines, provides a clear framework for demonstrating that the method is fit for its intended purpose in a regulated pharmaceutical environment.

References

  • Chemical Substance Information. (n.d.). CYCLOPENTYL-(3,4-DIMETHOXY-BENZYL)-AMINE. Retrieved from [Link]

  • NextSDS. (n.d.). CYCLOPENTYL-(2,5-DIMETHOXY-BENZYL)-AMINEHYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Song, W., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). a UV–Vis–NIR spectrum of 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Permatasari, F. P., et al. (2020). 3,4-dimethoxychalcone novel ultraviolet-A-protection factor in conventional sunscreen cream. PMC. Retrieved from [Link]

  • Dong, M. W. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]

  • Bio-Rad. (n.d.). Aminex™ HPLC Columns. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Santhosh, G., et al. (n.d.). Hplc method development and validation: an overview. SciSpace. Retrieved from [Link]

  • Yuliani, I. F., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IJCEA. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Heterocycles. (2012). DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Biocompare. (n.d.). Cyclobenzaprine hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). (cyclopentylmethyl){3-hydroxy-4-[(2-methylpropyl)(phenylsulfonyl)amino]butyl}[(4-methoxyphenyl)sulfonyl]amine. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Welch Materials. (n.d.). HPLC Columns and Consumables Selection Chart. Retrieved from [Link]

  • MDPI. (2024). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3,3'-Dihydroxy-4,5-dimethoxybibenzyl (FDB001741). Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analytical Method Development for Pharmaceutical Analysis | Request PDF. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. Retrieved from [Link]

Sources

Method

Application Note: Spectroscopic Characterization of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride using 1H and 13C NMR

Introduction In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Nucle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for determining the molecular structure of organic compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic characterization of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, a compound of interest in drug discovery research. The hydrochloride salt form is particularly relevant as it often enhances the solubility and stability of amine-containing active pharmaceutical ingredients (APIs).[1]

This document will delve into the predicted ¹H and ¹³C NMR spectral data, providing a detailed analysis of expected chemical shifts and coupling constants. Furthermore, a step-by-step protocol for sample preparation, data acquisition, and processing is presented to guide researchers in obtaining high-quality NMR spectra. The causality behind experimental choices is explained to empower the user with a deeper understanding of the methodology.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.[2][3][4][5] The protonation of the amine group to form the hydrochloride salt is expected to induce a downfield shift in the signals of adjacent protons and carbons due to the electron-withdrawing effect of the ammonium cation.[3][6]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 8.5Broad singlet2HNH₂⁺
~7.15d, J ≈ 1.5 Hz1HAr-H (H-2)
~7.05dd, J ≈ 8.0, 1.5 Hz1HAr-H (H-6)
~6.95d, J ≈ 8.0 Hz1HAr-H (H-5)
~4.10t, J ≈ 6.0 Hz2HBenzyl-CH₂
~3.80s3HOCH₃ (C-3)
~3.75s3HOCH₃ (C-4)
~3.50m1HCyclopentyl-CH
~2.0 - 1.5m8HCyclopentyl-CH₂

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~149.0Ar-C (C-3)
~148.5Ar-C (C-4)
~129.0Ar-C (C-1)
~122.0Ar-CH (C-6)
~113.0Ar-CH (C-5)
~112.5Ar-CH (C-2)
~57.0Cyclopentyl-CH
~55.5OCH₃ (C-3)
~55.0OCH₃ (C-4)
~48.0Benzyl-CH₂
~30.0Cyclopentyl-CH₂
~23.5Cyclopentyl-CH₂

Structural Elucidation and Spectral Interpretation

The ¹H NMR spectrum is anticipated to exhibit distinct regions corresponding to the aromatic, benzylic, methoxy, and cyclopentyl protons. The aromatic protons on the 3,4-dimethoxybenzyl moiety are expected to appear as a characteristic three-proton system. The benzylic methylene protons, being adjacent to the electron-withdrawing ammonium group, will be shifted downfield. The methoxy groups should present as two sharp singlets. The protons of the cyclopentyl group will likely appear as a complex multiplet in the aliphatic region. A key feature for the hydrochloride salt is the broad singlet corresponding to the NH₂⁺ protons, which can be confirmed by D₂O exchange, where this peak would disappear.[3]

In the ¹³C NMR spectrum, the quaternary carbons of the aromatic ring attached to the methoxy groups will be the most downfield among the aromatic signals. The carbons of the two methoxy groups should appear as distinct signals around 55-56 ppm. The benzylic and cyclopentyl carbons will resonate in the aliphatic region, with the carbon bearing the nitrogen atom (Cyclopentyl-CH) being the most downfield of this group.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride.

Sample Preparation
  • Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is crucial; it must dissolve the sample and be deuterated to avoid large solvent signals in the ¹H NMR spectrum. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity.

  • Procedure:

    • Weigh approximately 10-20 mg of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Cap the NMR tube and vortex or gently agitate until the sample is fully dissolved. A brief sonication may be necessary for complete dissolution.

    • Ensure the solution is clear and free of any particulate matter.

NMR Spectrometer Setup and Calibration
  • Rationale: Proper setup and calibration of the NMR spectrometer are essential for accurate chemical shift determination and optimal spectral quality.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent (DMSO-d₆).

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.

    • Calibrate the chemical shift reference using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

¹H NMR Data Acquisition
  • Rationale: The parameters for ¹H NMR acquisition are chosen to ensure good signal-to-noise ratio and accurate integration.

  • Procedure:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a 90° pulse angle.

    • Set the acquisition time to at least 2-3 seconds.

    • Employ a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, which is important for quantitative analysis.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

¹³C NMR Data Acquisition
  • Rationale: ¹³C NMR spectra require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Procedure:

    • Set the spectral width to encompass all expected carbon signals (e.g., 0 to 160 ppm).

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to 1-2 seconds.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024-4096 or more) to obtain a good signal-to-noise ratio.

Data Processing and Analysis
  • Rationale: Proper data processing is necessary to convert the raw free induction decay (FID) into an interpretable spectrum.

  • Procedure:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Peak pick and assign the chemical shifts in both ¹H and ¹³C NMR spectra.

Visualizing the Workflow

The following diagram illustrates the workflow for the NMR spectroscopic analysis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve setup Spectrometer Setup & Calibration dissolve->setup h1_acq 1H NMR Acquisition setup->h1_acq c13_acq 13C NMR Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase integrate Integration (1H) phase->integrate assign Peak Picking & Assignment integrate->assign report Final Report & Structural Confirmation assign->report

Figure 1: Workflow for NMR characterization.

Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride with key atoms numbered for NMR assignment correlation.

Figure 2: Structure of the target molecule.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR spectroscopic characterization of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. By following the outlined protocols and utilizing the predicted spectral data as a guide, researchers and drug development professionals can confidently elucidate and confirm the structure of this and similar molecules. The principles and methodologies described herein are broadly applicable to the structural characterization of amine-containing pharmaceutical compounds.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • PubMed. (2007). A High-Field Solid-State 35/37Cl NMR and Quantum Chemical Investigation of the Chlorine Quadrupolar and Chemical Shift Tensors in Amino Acid Hydrochlorides. Retrieved from [Link]

  • ACS Publications. (2026). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • PubMed. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved from [Link]

  • YouTube. (2024). Interpreting ¹HNMR Spectra | Organic Chemistry Lab Techniques. Retrieved from [Link]

  • ACS Publications. (n.d.). Supporting Information For: S1. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). CYCLOPENTYL-(3,4-DIMETHOXY-BENZYL)-AMINE. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Cyclopentyl-4-(3,4,5-trimethoxybenzoyl)piperazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (2025). 1H AND 13C NMR CHARACTERIZATION OF NEW CYCLOARTANE TRITERPENES FROM MANGIFERA INDICA. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride in Synthetic Chemistry

I. Introduction: Unveiling a Versatile Secondary Amine Building Block In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Unveiling a Versatile Secondary Amine Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride presents itself as a uniquely valuable secondary amine, offering a confluence of structural features ripe for synthetic exploitation. This guide provides an in-depth exploration of its application, moving beyond simple procedural outlines to elucidate the underlying chemical principles and strategic considerations for its use.

The molecule incorporates three key motifs:

  • A cyclopentyl group , which imparts a degree of lipophilicity and a non-planar, three-dimensional character, often beneficial for improving pharmacokinetic properties and exploring binding pockets of biological targets.

  • A 3,4-dimethoxybenzyl (veratryl) moiety , a common feature in numerous biologically active compounds and natural products. The methoxy groups are electron-donating and can influence the electronic environment of the aromatic ring, potentially modulating interactions with protein targets.

  • A secondary amine functionality, which serves as a versatile synthetic handle for a variety of chemical transformations, most notably amide bond formation and further N-alkylation.

The hydrochloride salt form ensures improved stability, crystallinity, and handling properties compared to the free base, making it an ideal starting material for a range of synthetic protocols. Its utility has been demonstrated in the synthesis of compounds targeting a variety of biological systems, including carbonic anhydrase isoenzymes[1].

II. Core Synthetic Applications & Mechanistic Insights

This building block is primarily employed in two fundamental, yet powerful, synthetic transformations: Amide Bond Formation and N-Alkylation. A foundational understanding of its own synthesis via reductive amination is also critical for appreciating its origin and potential for derivatization.

A. Foundational Synthesis: Reductive Amination

The parent free base of the title compound is efficiently synthesized via a one-pot reductive amination. This process involves the condensation of an aldehyde (3,4-dimethoxybenzaldehyde) with a primary amine (cyclopentylamine) to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde 3,4-Dimethoxybenzaldehyde Imine_Formation Imine/Iminium Formation Aldehyde->Imine_Formation Amine Cyclopentylamine Amine->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Free_Base Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Reduction->Free_Base HCl_Salt HCl Salt (Final Product) Free_Base->HCl_Salt HCl in Ether or Isopropanol

Caption: Workflow for the synthesis of the title compound.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[2]. NaBH(OAc)₃ is a milder and more selective reducing agent that readily reduces the protonated imine (iminium ion) but is slow to reduce the starting aldehyde[2]. This selectivity prevents the wasteful consumption of the reducing agent and the formation of the corresponding alcohol byproduct. The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the reactants and are inert to the reaction conditions[3].

B. Application I: Amide Bond Formation

The most frequent application of this building block is in the synthesis of novel amides. Amide coupling is a cornerstone of medicinal chemistry, allowing for the connection of an amine fragment with a carboxylic acid to generate diverse molecular libraries[4][5].

The Chemistry of Activation: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate. This is achieved using a coupling reagent.

G cluster_inputs Inputs cluster_steps Reaction Steps cluster_output Output AmineHCl Cyclopentyl-(3,4-dimethoxy-benzyl)-amine HCl FreeBase_Gen 1. In situ Free Base Generation AmineHCl->FreeBase_Gen CarboxylicAcid Carboxylic Acid (R-COOH) Acid_Activation 2. Carboxylic Acid Activation CarboxylicAcid->Acid_Activation CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Acid_Activation Base Non-nucleophilic Base (e.g., DIPEA) Base->FreeBase_Gen Nucleophilic_Attack 3. Nucleophilic Attack FreeBase_Gen->Nucleophilic_Attack Free Amine Acid_Activation->Nucleophilic_Attack Activated Acid FinalAmide Final Amide Product Nucleophilic_Attack->FinalAmide

Caption: Generalized workflow for amide bond formation.

Trustworthiness Through Self-Validating Systems: A robust amide coupling protocol requires careful selection of reagents to maximize yield and minimize side reactions, particularly racemization if the carboxylic acid contains a chiral center.

  • Coupling Reagents: Carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are common and generate a water-soluble urea byproduct, simplifying purification[6]. For more challenging or sterically hindered couplings, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective[5].

  • Additives: When using carbodiimides, additives like HOBt (1-Hydroxybenzotriazole) are often included. HOBt reacts with the activated acid to form an active ester intermediate, which is less prone to racemization and reacts efficiently with the amine[7].

  • Base: Since the starting material is a hydrochloride salt, a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required. It serves two purposes: to neutralize the HCl salt, liberating the free secondary amine, and to neutralize any acidic byproducts formed during the reaction. Typically, slightly more than two equivalents of base are used: one to neutralize the amine salt and one for the coupling reaction itself.

C. Application II: N-Alkylation

Further functionalization of the secondary amine can be achieved through N-alkylation to produce tertiary amines. This can be accomplished via direct alkylation with an alkyl halide or through another reductive amination cycle with a different aldehyde or ketone.

Direct Alkylation: This classic Sₙ2 reaction involves treating the free amine with an alkyl halide (e.g., R-Br, R-I). A base is required to scavenge the hydrogen halide produced during the reaction.

Reductive Amination (Secondary Cycle): Reacting the secondary amine with a second, different aldehyde or ketone in the presence of a reducing agent provides a controlled route to unsymmetrical tertiary amines. This method avoids the over-alkylation issues that can plague direct alkylation with reactive alkyl halides[2].

III. Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[8][9]. Review the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes the coupling of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride with a generic carboxylic acid.

Materials and Reagents:

  • Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DMF or DCM to dissolve the solids (to a concentration of approx. 0.1-0.5 M).

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the amine solution and stir for 5 minutes.

  • Add the amine/DIPEA solution dropwise to the pre-activated acid mixture.

  • Stir the reaction at room temperature. Monitor progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

ReagentStoichiometry (eq)Purpose
Amine Hydrochloride1.0Nucleophile
Carboxylic Acid1.1Electrophile precursor
EDC1.2Coupling agent (activates acid)[6]
HOBt1.2Racemization suppressor, co-activator[7]
DIPEA2.5Neutralizes HCl salt and reaction byproducts
Solvent-Reaction medium (e.g., DMF, DCM)
Protocol 2: Synthesis of the Parent Amine via Reductive Amination

This protocol details the synthesis of the free base, Cyclopentyl-(3,4-dimethoxy-benzyl)-amine, which is the precursor to the hydrochloride salt.

Materials and Reagents:

  • 3,4-Dimethoxybenzaldehyde (1.0 eq)

  • Cyclopentylamine (1.05 eq)[10]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottomed flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and cyclopentylamine (1.05 eq) in anhydrous DCE or DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 eq). The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC[3]. The reaction is typically complete in 2-12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude amine as an oil.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

  • (Optional) Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete. Collect the solid by filtration.

ReagentStoichiometry (eq)Purpose
3,4-Dimethoxybenzaldehyde1.0Carbonyl component
Cyclopentylamine1.05Amine component
NaBH(OAc)₃1.5Selective reducing agent[2]
Acetic Acid0.1Catalyst for iminium formation
Solvent-Reaction medium (e.g., DCE, DCM)

IV. References

  • Miller, M. J., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. PMC. Available at: [Link]

  • Artunç, T., et al. (2016). Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. PubMed. Available at: [Link]

  • Chemical Substance Information. CYCLOPENTYL-(3,4-DIMETHOXY-BENZYL)-AMINE. Available at: [Link]

  • National Center for Biotechnology Information. Cyclopentylamine. PubChem. Available at: [Link]

  • Google Patents. WO2015022038A1 - 3-substituted cyclopentylamine derivatives. Available at:

  • Kumar, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. Dipeptide Syntheses via Activated α-Amino Esters. Available at: [Link]

  • British Pharmacopoeia. (2013). Safety data sheet. Available at: [Link]

  • Google Patents. CN1034015C - Process to prepare cycloamine compounds. Available at:

  • Google Patents. WO2023146989A1 - Compounds and methods of use. Available at:

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available at: [Link]

  • Organic Syntheses. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Available at: [Link]

  • Google Patents. WO 99/21824. Available at:

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Available at: [Link]

  • ECHA. Cyclohexylamine - Registration Dossier. Available at: [Link]

  • NextSDS. CYCLOPENTYL-(2,5-DIMETHOXY-BENZYL)-AMINEHYDROCHLORIDE — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2022). (A) Selected benzyl amine-containing examples of FDAapproved.... Available at: [Link]

Sources

Method

Application Note: Establishing Robust Long-Term Storage Conditions for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride Solutions

An Application Guide by Google Gemini Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal long-term storage conditions for soluti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by Google Gemini

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimal long-term storage conditions for solutions of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. Given the limited publicly available stability data for this specific compound, this guide synthesizes first-principle chemical knowledge of similar benzylamine hydrochloride structures with established best practices for pharmaceutical storage. We will explore the critical parameters influencing solution stability, delineate potential degradation pathways, and provide actionable protocols for storage and stability verification. The objective is to ensure the integrity, purity, and reproducibility of experimental results involving this compound.

Introduction: The Imperative for Stability

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a substituted benzylamine derivative, a class of compounds that are important building blocks in the pharmaceutical industry[1][2]. The integrity of any research or development program hinges on the stability of its chemical entities. Degradation of a compound in solution can lead to a loss of potency, the formation of potentially confounding or toxic impurities, and ultimately, a failure to produce reliable and reproducible data.

This guide is designed to serve as an authoritative resource for establishing a robust storage strategy. We will move beyond simple recommendations to explain the underlying chemical principles, empowering the user to make informed decisions tailored to their specific experimental context.

Physicochemical Properties and Stability Profile

To understand how to store a compound, one must first understand its inherent chemical nature. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is an amine salt. The hydrochloride form generally confers greater aqueous solubility and crystallinity compared to the free base. However, the molecule possesses several structural features that are susceptible to degradation:

  • Secondary Amine: The amine nitrogen is a nucleophilic center and can participate in various reactions.

  • Benzylic C-N Bond: The bond between the benzyl group and the nitrogen can be susceptible to cleavage, particularly under oxidative conditions.

  • Dimethoxy Phenyl Group: The electron-donating methoxy groups can influence the reactivity of the aromatic ring.

  • Hydrochloride Salt: As a salt of a strong acid (HCl) and a weaker base (the amine), the solution's pH will be acidic, which influences stability[3].

The interplay of these features dictates the compound's vulnerability to various environmental and chemical stressors.

Critical Factors Influencing Solution Stability

The long-term stability of the amine hydrochloride solution is a multifactorial issue. Each parameter must be carefully controlled to minimize degradation. The following diagram illustrates the key factors that must be considered.

cluster_main Factors Influencing Stability Compound Amine HCl Solution Stability Temp Temperature Compound->Temp Kinetics pH pH Compound->pH Hydrolysis/Speciation Solvent Solvent System Compound->Solvent Solubility/Reactivity Light Light Exposure (Photostability) Compound->Light Photodegradation Atmosphere Atmosphere (Oxygen) Compound->Atmosphere Oxidation Container Container & Closure Compound->Container Leaching/Adsorption

Caption: Key environmental and chemical factors affecting solution stability.

Temperature

Temperature is a critical factor governing the rate of chemical degradation. Most medications should be stored between 15°C and 25°C (59°F and 77°F) unless otherwise specified[4]. For long-term storage of solutions, lower temperatures are almost always preferable.

  • Rationale: The Arrhenius equation dictates that reaction rates decrease exponentially with temperature. Storing solutions at reduced temperatures (-20°C or -80°C) significantly slows down kinetic processes like hydrolysis and oxidation[5][6].

  • Recommendation: For long-term storage (>1 month), solutions should be aliquoted and stored at -20°C or -80°C . For short-term use (<1 week), storage at 2-8°C is acceptable[6][7]. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

pH of the Solution

The pH of the aqueous solution is paramount, as it dictates the protonation state of the amine and can catalyze hydrolysis[8][9].

  • Rationale: As an amine hydrochloride, dissolving the compound in neutral water will result in a slightly acidic solution. This acidic environment generally enhances the stability of amine salts by keeping the nitrogen protonated, which reduces its nucleophilicity and susceptibility to oxidation. However, excessively low or high pH can promote acid- or base-catalyzed hydrolysis of other functional groups or impurities[3][10]. The stability of benzylamines can be compromised at higher pH levels[9][11].

  • Recommendation: Maintain the solution pH in a mildly acidic range (pH 4-6) . If buffering is required for an application, use a buffer system that is non-reactive. Citrate or acetate buffers are often suitable choices. Avoid phosphate buffers if there is a potential for precipitation with the compound or counter-ions.

Solvent System

The choice of solvent affects not only solubility but also stability.

  • Rationale: While aqueous solutions are common, organic co-solvents may be used. Amines are generally hygroscopic and can absorb moisture from the air, which can lead to hydrolysis[5]. Using high-purity, anhydrous solvents is critical if water is to be avoided. Some solvents, like DMSO, can degrade over time and produce reactive impurities.

  • Recommendation: Use high-purity (e.g., HPLC or ACS grade) solvents. For aqueous solutions, use Type I ultrapure water. If organic solvents are required, ethanol or acetonitrile are often good first choices. Always prepare solutions in a clean, dry environment[5].

Light Exposure (Photostability)

Many aromatic compounds, particularly those with benzylic structures, are susceptible to photodecomposition.

  • Rationale: Absorption of UV or visible light can excite electrons in the molecule, leading to the formation of reactive species and subsequent degradation[12][13]. This can involve oxidation or cleavage of the C-N bond.

  • Recommendation: All solutions must be protected from light. Use amber glass vials or wrap containers in aluminum foil[7][14]. Conduct all solution handling in a dimly lit area or under yellow light where possible.

Atmosphere (Oxygen)

The benzylic position is often susceptible to oxidation, a process that is accelerated by the presence of oxygen.

  • Rationale: Atmospheric oxygen can participate in free-radical chain reactions, leading to the formation of imines, which can then hydrolyze to form aldehyde impurities[1][15].

  • Recommendation: For maximum stability, especially for long-term reference standards, solutions should be degassed by sparging with an inert gas like argon or nitrogen before sealing the container. For routine use, minimizing headspace in the vial can reduce the amount of available oxygen.

Container and Closure System

The choice of container is crucial to prevent contamination, leaching, and adsorption.

  • Rationale: Improper container materials can lead to the leaching of plasticizers or other contaminants into the solution. Conversely, the compound may adsorb to the container surface, reducing its effective concentration. The container closure must provide an airtight seal to prevent solvent evaporation and exposure to atmospheric moisture and oxygen[5].

  • Recommendation: Use Type I borosilicate glass vials (amber colored) with PTFE-lined screw caps[7]. These are inert and provide an excellent barrier. High-density polyethylene (HDPE) may also be suitable, but compatibility should be verified[5][16].

Potential Degradation Pathways

Understanding potential degradation pathways is essential for developing targeted analytical methods to monitor stability. For Cyclopentyl-(3,4-dimethoxy-benzyl)-amine, two primary pathways are of concern: oxidation and hydrolysis.

Parent Cyclopentyl-(3,4-dimethoxy-benzyl)-amine (Parent Compound) Imine Intermediate Imine Parent->Imine  Oxidation  ([O], Light) Ether_Cleavage Phenolic Impurities (Ether Cleavage) Parent->Ether_Cleavage  Acid/Base Catalyzed  (Harsh Conditions) Aldehyde 3,4-Dimethoxybenzaldehyde Imine->Aldehyde  Hydrolysis  (H₂O) Amine Cyclopentylamine

Caption: Plausible degradation pathways for the target compound.

The most likely degradation route involves oxidation at the benzylic carbon to form an imine, which is then readily hydrolyzed to 3,4-dimethoxybenzaldehyde and cyclopentylamine[15]. A secondary, though less likely under mild conditions, pathway could involve the acid- or base-catalyzed hydrolysis of the methoxy ether groups.

Recommended Storage Protocols and Conditions

The following tables summarize the recommended conditions for preparing and storing solutions.

Table 1: Recommended Long-Term Storage Conditions

Parameter Recommended Condition Rationale & Justification
Temperature -20°C or -80°C Minimizes all chemical degradation kinetics.[5][6]
Solvent HPLC-grade or higher Prevents introduction of reactive impurities.
pH Mildly Acidic (pH 4-6) Enhances stability of the amine salt form and prevents base-catalyzed degradation.[3]
Light Exposure Protect from light (Amber Vials) Prevents photolytic decomposition of the aromatic and benzylic moieties.[7]
Atmosphere Inert (Argon/Nitrogen overlay) Prevents oxidation, a primary degradation pathway for benzylamines.[15]
Container Type I Borosilicate Glass Chemically inert, prevents leaching and adsorption.[7]
Closure PTFE-lined Screw Cap Provides an excellent seal against moisture and atmosphere.[5]

| Handling | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles and contamination of the master stock. |

Table 2: Common Solvents for Stock Solution Preparation

Solvent Pros Cons Recommended Grade
Water Biologically compatible, inexpensive. Can participate in hydrolysis. Type I Ultrapure
Ethanol (EtOH) Good solubilizing power, volatile. Can have trace water/acid impurities. Anhydrous, ACS Grade

| Dimethyl Sulfoxide (DMSO) | High solubilizing power. | Hygroscopic, can decompose to reactive species. | Anhydrous, Spectroscopy Grade |

Protocol for Stability Assessment

To ensure trustworthiness, each laboratory should perform a limited stability study to validate these general recommendations for their specific solvent system and concentration. This protocol provides a framework for such a study.

Objective

To determine the stability of a Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride solution under intended storage conditions and accelerated (stressed) conditions over a defined period.

Materials
  • Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

  • Selected solvent (e.g., Type I Water)

  • Calibrated pH meter

  • Type I borosilicate amber vials with PTFE-lined caps

  • HPLC or UPLC system with UV detector (or MS detector for peak identification)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., Acetonitrile, Formic Acid, Water)

  • Temperature-controlled chambers (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

Experimental Workflow

cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage cluster_analysis Phase 3: Analysis Prep Prepare Homogenous Stock Solution T0 Analyze Time Zero (T0) (Purity, Concentration) Prep->T0 Aliquot Aliquot into Vials for Each Condition/Time Point T0->Aliquot Store_Long Long-Term (-20°C) Aliquot->Store_Long Intended Store_Accel Accelerated (40°C/75% RH) Aliquot->Store_Accel Stressed Store_Photo Photostability (ICH Q1B) Aliquot->Store_Photo Stressed Pull Pull Samples at Pre-defined Time Points Store_Long->Pull Store_Accel->Pull Store_Photo->Pull Analyze Analyze by HPLC-UV (Purity, Impurities, Assay) Pull->Analyze Compare Compare Data to T0 and Previous Time Points Analyze->Compare Stable Stable: Continue Study Compare->Stable No Significant Change Unstable Unstable: Determine Shelf-Life Compare->Unstable Change > Specification

Caption: Experimental workflow for a solution stability study.

Step-by-Step Methodology
  • Solution Preparation (T=0):

    • Accurately prepare a stock solution of the compound in the chosen solvent at the desired concentration. Ensure the solid is fully dissolved.

    • Measure and record the initial pH.

    • Immediately analyze this solution via a validated HPLC method. This is your T=0 reference. Record the purity (as % area), and identify the main peak's retention time. Quantify the concentration if required.

  • Aliquoting and Storage:

    • Dispense the solution into pre-labeled amber vials, ensuring minimal headspace.

    • Place sets of vials into the different storage conditions. A typical study might include:

      • Long-Term: -20°C

      • Accelerated: 40°C / 75% Relative Humidity

      • Reference: 2-8°C

  • Analysis at Time Points:

    • At scheduled intervals (e.g., 1, 3, 6, 12 months for long-term; 1, 2, 4 weeks for accelerated), remove one vial from each condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Visually inspect for any changes (color, precipitation).

    • Analyze the sample using the same HPLC method as T=0.

  • Data Evaluation:

    • Compare the chromatograms to the T=0 data.

    • Purity: Calculate the purity of the main peak. A significant decrease indicates degradation.

    • Impurities: Look for the appearance of new peaks or the growth of existing impurity peaks. The oxidative degradation pathway would suggest looking for a peak corresponding to 3,4-dimethoxybenzaldehyde.

    • Acceptance Criteria: A common criterion for stability is a loss of purity of less than 2% and no single new impurity greater than 0.5%.

Conclusion

The chemical integrity of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride solutions is best maintained by controlling temperature, pH, light exposure, and atmospheric oxygen. The recommended long-term storage condition is at -20°C or below in a sealed, light-protected container . While these guidelines are grounded in established chemical principles and best practices for pharmaceutical storage[17], it is imperative for researchers to conduct in-house stability assessments to validate these conditions for their specific matrix and concentration. Adherence to these protocols will ensure the reliability and reproducibility of scientific data.

References

  • Scribd. (n.d.). Heat Stable Amine Salts Testing Method. Retrieved from Scribd. [Link]

  • Mitch, W. A., & Sedlak, D. L. (2004). Degradation of benzylamines during chlorination and chloramination. Environmental Science & Technology, 38(5), 1409-1415. [Link]

  • World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 908. [Link]

  • ChemicalsTalk. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from ChemicalsTalk. [Link]

  • Wang, X., et al. (2022). Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks. Inorganic Chemistry, 61(31), 12263–12270. [Link]

  • Machado, D. M., & Pantano, S. (2018). Effects of pH and Salt Concentration on Stability of a Protein G Variant Using Coarse-Grained Models. Biophysical Journal, 114(1), 53-64. [Link]

  • Pharma Eli. (2011). Testing Procedure (Method of analysis) for Aluminium Salts, Amines and Ammonium Salts. Retrieved from Pharma Eli. [Link]

  • ResearchGate. (n.d.). Photocatalytic reactions for oxidative coupling of benzylamine to imine.... Retrieved from ResearchGate. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Retrieved from Chemguide. [Link]

  • ResearchGate. (n.d.). Degradation of benzylamines during chlorination and chloramination. Retrieved from ResearchGate. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer. [Link]

  • SEKO Logistics. (n.d.). Best Practices in Storage and Distribution of Medical Products. Retrieved from SEKO Logistics. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from Master Organic Chemistry. [Link]

  • The Journal of Chemical Physics. (2024). Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. Retrieved from AIP Publishing. [Link]

  • Chen, W. H., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 488, 137446. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from Organic Chemistry Portal. [Link]

  • Singh, J. P., et al. (2018). Influence of pH and Salt Concentration on Pickering Emulsions Stabilized by Colloidal Peanuts. Langmuir, 34(43), 12895-12904. [Link]

  • Organic Letters. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Retrieved from ACS Publications. [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from CP Lab Safety. [Link]

  • Valentin-Blasini, L., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 221. [Link]

  • Taylor & Francis. (n.d.). Benzylamine – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • ResearchGate. (n.d.). Chapter Amines. Retrieved from ResearchGate. [Link]

  • Michigan State University Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from MSU Extension. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from Organic Syntheses. [Link]

  • Rowan University. (n.d.). Chemical Compatibility, Segregation, & Storage Recommendation Table. Retrieved from Rowan University. [Link]

  • Industrial & Engineering Chemistry Research. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from ACS Publications. [Link]

  • U.S. Chemical Storage. (2018). Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. Retrieved from U.S. Chemical Storage. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2946-2953. [Link]

  • DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from DWK Life Sciences. [Link]

  • ECS. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. Retrieved from ECS. [Link]

  • Pharmuni. (2024). Maintaining Quality Best Practices for Pharmaceutical Warehouse. Retrieved from Pharmuni. [Link]

  • PPH. (2022). Proper Pharmaceutical Storage: Top Helpful Tips. Retrieved from PPH. [Link]

  • MDPI. (2025). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from MDPI. [Link]

  • Senthamarai, T., et al. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Catalysis, 8(8), 7057-7063. [Link]

  • Parkview Health. (2025). Proper storage tips for medication safety. Retrieved from Parkview Health. [Link]

  • Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. Retrieved from Lumen Learning. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride in aqueous buffers

Technical Support Center: Troubleshooting Solubility of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride Welcome to the Advanced Formulation Support Center. As a secondary amine supplied as a hydrochloride (HCl) sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride

Welcome to the Advanced Formulation Support Center. As a secondary amine supplied as a hydrochloride (HCl) salt, Cyclopentyl-(3,4-dimethoxy-benzyl)-amine presents unique physicochemical challenges when introduced to physiological buffers.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve precipitation issues. Rather than relying on trial-and-error, we approach formulation through the rigorous application of thermodynamics, ionization kinetics, and supramolecular chemistry.

Part 1: Mechanistic Deep Dive – Why Does Precipitation Occur?

When formulating Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride, researchers typically encounter two distinct mechanisms of precipitation. Identifying which mechanism is occurring is critical to selecting the correct troubleshooting strategy.

1. Free Base Precipitation (The pH Effect) The compound is a secondary amine with an estimated pKa between 8.5 and 9.5. According to the Henderson-Hasselbalch equation, as the pH of your buffer approaches the pKa, the fraction of the un-ionized "free base" increases. The cyclopentyl and 3,4-dimethoxybenzyl moieties are highly lipophilic. Therefore, in a standard pH 7.4 buffer, the generated free base fraction rapidly exceeds its intrinsic aqueous solubility, leading to a milky-white precipitate.

2. The Common-Ion Effect (The Chloride Trap) A frequent and frustrating scenario occurs when researchers lower the pH to 5.5 to keep the amine protonated, yet the compound still precipitates in standard saline or Phosphate-Buffered Saline (PBS). This is caused by the common-ion effect [1]. The solubility product ( Ksp​ ) of an amine hydrochloride salt is highly sensitive to the background chloride concentration. PBS and physiological saline contain ~137 mM and 154 mM of chloride ions ( Cl− ), respectively. This massive excess of Cl− forces the equilibrium towards the solid state, causing the intact HCl salt to crash out of solution[2].

Part 2: Troubleshooting Workflow

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Buffer CheckPH Evaluate Buffer pH vs. pKa (Target pH < pKa - 2) Start->CheckPH IsPHHigh Is pH > 7.0? CheckPH->IsPHHigh LowerPH Adjust pH to 5.0-6.0 (e.g., Acetate Buffer) IsPHHigh->LowerPH Yes CheckCl Evaluate Chloride Concentration (Common-Ion Effect) IsPHHigh->CheckCl No LowerPH->CheckCl IsClHigh Is [Cl-] > 50 mM? (e.g., PBS, Saline) CheckCl->IsClHigh ChangeBuffer Switch to non-chloride buffer (e.g., HEPES, Phosphate) IsClHigh->ChangeBuffer Yes AddCosolvent Add Co-solvents or Cyclodextrins (e.g., 20% HP-β-CD) IsClHigh->AddCosolvent No Success Stable Solution Achieved ChangeBuffer->Success AddCosolvent->Success

Workflow for troubleshooting amine hydrochloride salt solubility in aqueous buffers.

Part 3: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in pure water at 10 mg/mL perfectly, but it immediately crashed when I added it to my cell culture media. Why? A1: Pure water lacks buffering capacity; the dissolved HCl salt naturally lowers the microenvironmental pH, maintaining high solubility. Cell culture media is heavily buffered to pH 7.4 and contains high salts. Upon addition, the pH shock converts the soluble protonated amine into the insoluble lipophilic free base. To prevent this, you must pre-formulate the drug using complexation agents (like cyclodextrins) before introducing it to the media[3].

Q2: How can I maintain physiological osmolarity for my in vivo studies if I cannot use standard 0.9% NaCl saline due to the common-ion effect? A2: You must replace the chloride-based osmotic agent with a non-ionic or non-halide alternative. We recommend formulating the compound in a 5% (w/v) Dextrose in Water (D5W) solution or using 5% Mannitol. Both provide physiological osmolarity (~300 mOsm/L) without introducing chloride ions, thereby bypassing the common-ion suppression of the HCl salt[1].

Q3: Are there any co-solvents that work best for this specific structural class? A3: Because the cyclopentyl and dimethoxybenzyl groups are highly hydrophobic, relying solely on polar co-solvents like ethanol is often insufficient. Supramolecular host-guest complexation is vastly superior here. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the aromatic dimethoxybenzyl ring, shielding it from the aqueous environment while its hydrophilic exterior maintains water solubility[4].

Part 4: Quantitative Solubility Profiles

The following table summarizes the expected solubility behavior of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride across various standard formulation vehicles.

Vehicle / Buffer SystemExpected Solubility LimitPrimary Mechanism of LimitationRecommended Action
Deionized Water (pH ~5.5) > 10.0 mg/mLNone (Ideal conditions for HCl salt)Use as a master aqueous stock only.
PBS (pH 7.4, 137 mM NaCl) < 0.1 mg/mLFree base precipitation & Common-ion effectAvoid completely; use HEPES or add HP-β-CD.
0.9% Saline (pH ~5.5, 154 mM NaCl) < 0.5 mg/mLCommon-ion effect (Cl⁻ suppresses Ksp​ )Substitute NaCl with 5% Dextrose (D5W).
20% HP-β-CD in Water > 5.0 mg/mLHost-guest complexation saturationOptimal for in vivo / in vitro dosing.
100% DMSO > 50.0 mg/mLSolvent saturationUse for high-concentration master stocks.

Part 5: Self-Validating Experimental Protocol

Preparation of a 10 mM Working Solution in Aqueous Media (Cell-Culture Compatible)

This protocol utilizes a "solvent-shift" method combined with cyclodextrin encapsulation to ensure the compound remains soluble when spiked into physiological buffers. Self-validation is built into Step 5.

Reagents Required:

  • Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride API

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Sterile Deionized Water or 50 mM HEPES (pH 6.8)

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the appropriate amount of API and dissolve it completely in 100% anhydrous DMSO to create a 100 mM master stock. Vortex until optically clear.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or HEPES buffer. Stir until completely transparent.

  • Complexation (The Solvent Shift): While continuously vortexing the 20% HP-β-CD solution, add the 100 mM DMSO stock dropwise to achieve a final concentration of 10 mM API. (The final solution will contain 10% v/v DMSO).

    • Causality Note: Dropwise addition prevents localized supersaturation. The rapid mixing allows the cyclodextrin cavities to encapsulate the lipophilic moieties before they can nucleate and precipitate.

  • Equilibration: Sonicate the resulting solution in a water bath at room temperature for 10 minutes to ensure complete host-guest complexation.

  • Validation Step: Allow the solution to sit at room temperature for 2 hours. Shine a laser pointer through the vial. If the beam path is highly visible (Tyndall effect), micro-precipitation has occurred, indicating the cyclodextrin ratio must be increased. If the beam is invisible or very faint, true solution state is achieved.

  • Application: This 10 mM stock can now be diluted 1:1000 directly into pH 7.4 cell culture media (yielding a 10 µM final assay concentration with only 0.01% DMSO), without crashing out.

References

  • Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. United States Patent and Trademark Office (USPTO). Available at:[Link]

  • Singh, A.P., et al. (2025). Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect. ResearchGate. Available at:[Link]

  • Pabreja, K., & Dua, K. (2017). Fundamentals of Solubility Enhancement Techniques: What Do We Need To Consider? AppConnect. Available at:[Link]

  • Kumar, S., et al. (2020). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Validation for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Hydrochloride: A Comparative Guide

As pharmaceutical pipelines increasingly feature complex, polar, and basic active pharmaceutical ingredients (APIs) and intermediates, traditional analytical methodologies often fall short. Cyclopentyl-(3,4-dimethoxy-ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, polar, and basic active pharmaceutical ingredients (APIs) and intermediates, traditional analytical methodologies often fall short. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride is a prime example of such a challenging molecule. Featuring a secondary amine, a dimethoxybenzyl moiety, and formulated as a hydrochloride salt, its physicochemical properties demand a highly deliberate approach to chromatographic quantification.

This guide objectively compares the performance of traditional Reversed-Phase UHPLC (RP-UHPLC) against modern Hydrophilic Interaction Liquid Chromatography (HILIC) for the quantification of this compound. Furthermore, it provides a comprehensive, step-by-step validation framework grounded in the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Causality in Method Selection

To develop a robust analytical method, one must first understand the causality behind analyte-stationary phase interactions.

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine has a basic secondary amine group. Under typical acidic mobile phase conditions (pH 2.0 – 3.0), this amine is fully protonated.

  • The RP-UHPLC Failure Mode: In Reversed-Phase chromatography (using a standard C18 column), retention relies on hydrophobic partitioning. A fully protonated, highly polar amine salt exhibits extreme hydrophilicity, resulting in minimal partitioning into the C18 alkyl chains. Consequently, the analyte elutes near the void volume ( t0​ ). Furthermore, the positively charged amine undergoes secondary ion-exchange interactions with unendcapped, weakly acidic silanols on the silica support, leading to severe peak tailing and poor integration reproducibility.

  • The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism[2]. By utilizing a polar stationary phase (such as a zwitterionic sulfobetaine phase) and a highly organic mobile phase (e.g., >70% Acetonitrile), HILIC forces the polar amine to partition into a water-enriched layer immobilized on the silica surface[3]. Additionally, the zwitterionic phase facilitates controlled electrostatic interactions, yielding strong retention (high capacity factor, k′ ) and excellent peak symmetry for basic amines[3].

Mechanism cluster_RP Reversed-Phase (C18) cluster_HILIC Zwitterionic HILIC Amine Protonated Amine Analyte RP_Mech Hydrophobic Repulsion Amine->RP_Mech HILIC_Part Hydrophilic Partitioning Amine->HILIC_Part HILIC_Ion Electrostatic Attraction Amine->HILIC_Ion RP_Outcome Early Elution & Tailing RP_Mech->RP_Outcome HILIC_Outcome Optimal Retention & Shape HILIC_Part->HILIC_Outcome HILIC_Ion->HILIC_Outcome

Figure 1: Mechanistic comparison of analyte interactions in RP-UHPLC versus HILIC.

Experimental Protocols

To establish a self-validating system, the methodology must be meticulously controlled. Below are the step-by-step protocols for both the baseline RP-UHPLC method and the optimized HILIC method.

Method A: Traditional RP-UHPLC-PDA (Baseline)
  • Column: Sub-2 µm C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA at 230 nm (extracted).

  • Sample Diluent: Water/Acetonitrile (50:50, v/v).

Method B: Zwitterionic HILIC-UHPLC-PDA (Optimized)
  • Column: Zwitterionic HILIC (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid. (Expert Insight: pH 3.0 ensures the amine remains fully protonated for consistent ion-exchange interaction, while the formate buffer provides necessary ionic strength to prevent peak distortion).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 90% B to 50% B over 7.0 minutes. (Note: HILIC gradients run from high organic to high aqueous).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at 230 nm.

  • Sample Diluent: Acetonitrile/Water (90:10, v/v).

    • Critical Causality Check: In HILIC, injecting a sample dissolved in a highly aqueous diluent introduces a strong solvent plug that disrupts the stationary phase's water layer, causing severe peak splitting. The diluent must closely match the initial high-organic mobile phase conditions.

Comparative Chromatographic Performance

Prior to full ICH validation, a System Suitability Test (SST) was performed using a 100 µg/mL standard solution of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. The results clearly demonstrate the superiority of the HILIC approach for this specific molecular class.

Table 1: Chromatographic Performance Comparison (SST)

ParameterRP-UHPLC (C18)HILIC-UHPLC (ZIC)Optimal Acceptance Criteria
Retention Time ( tR​ ) 0.85 min4.20 min> 1.5 min
Capacity Factor ( k′ ) 0.46.01.0 - 10.0
Tailing Factor ( Tf​ ) 1.851.05≤ 1.5
Theoretical Plates ( N ) 3,50018,500> 10,000
Injection Precision (%RSD, n=6) 3.2%0.4%≤ 2.0%

Conclusion: The RP-UHPLC method fails system suitability due to poor retention ( k′<1 ), unacceptable peak tailing, and high injection variability. The HILIC method provides a robust, self-validating foundation for quantitative analysis.

Analytical Method Validation Framework (ICH Q2(R2))

Having established HILIC as the superior methodology, the procedure was subjected to rigorous validation according to the ICH Q2(R2) guidelines[4]. The validation ensures the method is fit for its intended purpose: the precise and accurate quantification of the amine hydrochloride salt in routine quality control.

Lifecycle Dev Method Development SST System Suitability Dev->SST Val ICH Q2(R2) Validation SST->Val Routine Routine QC Analysis Val->Routine

Figure 2: Analytical lifecycle from development to routine QC analysis.
Specificity

Specificity was demonstrated by injecting blank diluent and simulated matrix placebos. No interfering peaks were observed at the retention time of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine (4.20 min). Peak purity analysis via PDA confirmed a purity angle less than the purity threshold across the main peak.

Linearity and Reportable Range

A calibration curve was constructed using seven concentration levels ranging from 25% to 150% of the nominal target concentration (100 µg/mL).

  • Procedure: Triplicate injections were performed at each level.

  • Evaluation: Linear regression analysis was applied to the peak area versus concentration data.

Accuracy (Recovery)

Accuracy was assessed by spiking known amounts of the reference standard into a synthetic matrix at three levels: 50%, 100%, and 150% of the target concentration.

  • Procedure: Three independent sample preparations were analyzed per level (n=9 total).

  • Evaluation: The percentage recovery was calculated against the theoretical spiked amount.

Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-day): Six independent sample preparations at 100% concentration were analyzed on a single day by a single analyst.

  • Intermediate Precision (Inter-day): A second analyst prepared and analyzed six new samples on a different day, using a different UHPLC system.

Table 2: ICH Q2(R2) Validation Summary for the HILIC Method

Validation ParameterICH Q2(R2) Target CriteriaHILIC Experimental ResultStatus
Specificity No interference at tR​ No interference detectedPass
Linearity Range 25 - 150 µg/mL25 - 150 µg/mLPass
Linearity ( R2 ) ≥ 0.9950.9998Pass
Accuracy (50% Level) 98.0% - 102.0%99.5% ± 0.4%Pass
Accuracy (100% Level) 98.0% - 102.0%100.2% ± 0.3%Pass
Accuracy (150% Level) 98.0% - 102.0%101.1% ± 0.5%Pass
Repeatability %RSD ≤ 2.0% (n=6)0.6%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12)0.8%Pass

Conclusion

The quantification of highly polar, basic compounds like Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride exposes the inherent limitations of traditional reversed-phase chromatography. By understanding the chemical causality of the analyte—specifically its protonation state and hydrophilicity—analytical scientists can pivot to orthogonal techniques like HILIC.

As demonstrated by the experimental data, the Zwitterionic HILIC-UHPLC method not only resolves the retention and peak shape issues observed in RP-UHPLC but also easily satisfies the stringent validation criteria set forth by ICH Q2(R2). Implementing this method ensures a highly trustworthy, self-validating system for routine pharmaceutical quality control.

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures (Step 2b) . European Medicines Agency (EMA). Available at:[Link]

  • HILIC Chromatography: An Insight on the Retention Mechanism . Longdom Publishing. Available at:[Link]

  • HILIC: A Critical Evaluation . LCGC International. Available at:[Link]

Sources

Comparative

High-Resolution vs. Nominal Mass Platforms for the Structural Elucidation of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine

Executive Summary For drug development professionals and analytical chemists, the structural characterization and quantification of secondary benzylamines present unique mass spectrometry (MS) challenges. Cyclopentyl-(3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical chemists, the structural characterization and quantification of secondary benzylamines present unique mass spectrometry (MS) challenges. Cyclopentyl-(3,4-dimethoxy-benzyl)-amine (CDBA) —a compound representative of critical pharmacophores in neuroactive and cardiovascular drug candidates—exhibits highly specific gas-phase fragmentation behavior.

This guide provides an objective comparison of three dominant analytical platforms—High-Resolution Q-TOF , Triple Quadrupole (QqQ) , and GC-EI-MS —for the analysis of CDBA. By deconstructing the causality behind its fragmentation pathways, we provide a self-validating framework for selecting the optimal instrument for either structural elucidation or high-throughput pharmacokinetics.

Mechanistic Causality: Gas-Phase Fragmentation of CDBA

To optimize any MS method, one must first understand why a molecule fragments the way it does. In positive Electrospray Ionization (ESI+), CDBA readily accepts a proton at the secondary amine, forming a stable [M+H]+ precursor at m/z 236.16. Upon Collision-Induced Dissociation (CID), the molecule undergoes two primary competing pathways:

  • Heterolytic C-N Cleavage (Base Peak Formation): The most thermodynamically favorable pathway is the cleavage of the carbon-nitrogen bond. Because the nitrogen atom is protonated, cyclopentylamine acts as an excellent neutral leaving group (-85 Da). The resulting product is a 1 at m/z 151.07[1]. This cation is exceptionally stable due to resonance delocalization across the aromatic ring, further augmented by the electron-donating effects of the two methoxy groups.

  • Charge-Driven Cycloalkane Elimination: A secondary, charge-driven pathway involves the2 (-68 Da) via a concerted beta-hydrogen transfer[2]. This leaves behind a protonated primary amine, 3,4-dimethoxybenzylamine, at m/z 168.10.

  • High-Energy Radical Losses: At elevated collision energies (>30 eV), the stable m/z 151.07 ion undergoes a radical loss of a methyl group (-15 Da) from one of the methoxy substituents to form a radical cation at m/z 136.05, followed by the expulsion of carbon monoxide (-28 Da) to yield m/z 108.05.

MS_Pathway M [M+H]+ Cyclopentyl-(3,4-dimethoxy-benzyl)-amine m/z 236.16 F1 3,4-dimethoxybenzyl cation m/z 151.07 M->F1 - Cyclopentylamine (-85 Da) F2 3,4-dimethoxybenzylamine m/z 168.10 M->F2 - Cyclopentene (-68 Da) F3 Radical Cation m/z 136.05 F1->F3 - CH3• (-15 Da) F4 m/z 108.05 F3->F4 - CO (-28 Da)

ESI-MS/MS fragmentation pathway of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine.

Platform Comparison: Q-TOF vs. QqQ vs. GC-EI-MS

Selecting the right instrument depends entirely on whether your goal is absolute structural certainty (metabolite ID) or maximum sensitivity (pharmacokinetics).

Table 1: Analytical Platform Performance Comparison
PlatformIonizationPrimary ApplicationEst. LODKey AdvantageKey Limitation
HRMS (Q-TOF) ESI+Structural Elucidation / Metabolomics1-5 ng/mLSub-ppm mass accuracy resolves isobaric interferences[3].Lower dynamic range; higher data storage footprint.
QqQ (Tandem MS) ESI+Targeted PK/PD Quantification<10 pg/mLMaximum sensitivity via Multiple Reaction Monitoring (MRM).Nominal mass only; cannot distinguish exact formulas.
GC-EI-MS EI (70 eV)Library Matching / Impurity Profiling10-50 ng/mLHighly reproducible, library-searchable hard ionization spectra.Requires chemical derivatization (e.g., TFAA) for polar amines.
Table 2: Diagnostic Fragment Ions (ESI+)
Fragment IdentityFormulaTheoretical m/zRel. Abundance (15 eV)Rel. Abundance (35 eV)
Precursor Ion [C14H22NO2]+236.164545%<5%
Base Peak (Tropylium/Benzylic) [C9H11O2]+151.0754100% 100%
Cyclopentene Loss [C9H14NO2]+168.101925%5%
Methyl Radical Loss [C8H8O2]+•136.05190%40%
Carbon Monoxide Loss [C7H8O]+•108.05700%65%

Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a causality-driven rationale and an internal quality control check.

Protocol S1 1. Sample Prep 0.1% FA in MeOH S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 4. MS/MS Analysis CE: 15-45 eV S3->S4 S5 5. Data Validation Mass Error < 5 ppm S4->S5

Self-validating UHPLC-MS/MS workflow for secondary benzylamine characterization.
Step 1: Sample Preparation & System Suitability
  • Action: Prepare CDBA standards at 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA). Include a structurally similar internal standard (e.g., N-benzylcyclopentanamine).

  • Causality: The 0.1% FA ensures the secondary amine remains fully protonated in solution, drastically improving ESI droplet charging efficiency and peak shape.

  • Validation Check: Inject a solvent blank prior to the standard. The baseline at m/z 236.16 must be <10^3 counts to confirm zero carryover.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The hydrophobic cyclopentyl and benzyl groups ensure strong retention on the C18 stationary phase, while the gradient focuses the analyte into a sharp peak, minimizing matrix suppression in the source.

Step 3: Source Optimization (ESI+)
  • Action: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas to 800 L/hr.

  • Causality: 350°C provides optimal thermal energy to evaporate the aqueous/organic droplets without causing thermal degradation of the fragile methoxy groups prior to MS entry.

Step 4: Collision-Induced Dissociation (CID) Ramping
  • Action: Acquire MS/MS spectra at three discrete collision energies: 15 eV, 30 eV, and 45 eV.

  • Causality: A single collision energy cannot capture the full structural picture. 15 eV preserves the m/z 168.10 ion (proving the presence of the cyclopentyl ring), while 45 eV forces the radical fragmentation to m/z 136 and 108 (proving the dimethoxy-aromatic structure).

Step 5: Data Processing & Mass Validation (For HRMS)
  • Action: Extract the exact mass chromatograms with a 5 ppm mass window.

  • Validation Check: Calculate the mass error for the m/z 151.0754 fragment. A mass error of >5 ppm indicates either poor instrument calibration or an isobaric interference, invalidating the structural assignment.

References

  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Source: nih.gov.
  • Mechanistic investigation of charge-remote and charge-driven fragmentation processes in 2,5-diphenyl-3,4-ethylenedioxythiophene diamidines. Source: nih.gov.
  • Electrospray Ionization with High-Resolution Mass Spectrometry as a Tool for Lignomics: Lignin Mass Spectrum Deconvolution. Source: und.edu.

Sources

Validation

A Comparative Guide to Cyclopentyl-(3,4-dimethoxy-benzyl)-amine Analogs as Dopamine Receptor Ligands

This guide provides a comprehensive analysis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride and its analogs, with a focus on their potential as dopamine receptor antagonists. While direct comparative binding a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride and its analogs, with a focus on their potential as dopamine receptor antagonists. While direct comparative binding affinity data for a homologous series of these specific analogs is not extensively available in peer-reviewed literature, this document will establish the foundational pharmacology of the parent compound, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, and place it in the broader context of dopamine receptor ligand design. By examining its structural motifs and comparing them to well-characterized dopamine antagonists, we can infer structure-activity relationships (SAR) and provide a framework for future drug discovery efforts in this chemical space.

Introduction: The Emergence of a Novel Dopamine Antagonist Scaffold

The compound 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride was first synthesized and identified as an effective peripheral dopamine antagonist.[1] In preclinical models, it demonstrated the ability to block the low-dose hypotensive effects of dopamine, with an ED50 for this blockade reported to be in the range of 4-5 µmol/kg in animal studies.[1] This initial finding establishes the compound as a validated hit for dopamine receptor interaction and provides the impetus for a deeper exploration of its analogs as potential therapeutic agents. The core structure, combining a cyclopentylamine moiety with two 3,4-dimethoxybenzyl groups, represents a unique scaffold compared to classical antipsychotics and other dopamine receptor modulators.

The Dopamine Receptor Family: Primary Targets of Interest

The biological effects of dopamine are mediated by a family of five G-protein coupled receptors (GPCRs), classified into two main subfamilies: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[2] The D2-like receptors, in particular, are the primary targets for the majority of antipsychotic medications.[3] These receptors are coupled to Gi proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[4]

Given that 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine antagonizes dopamine-induced effects, its primary targets are most likely the D2-like receptors. The high degree of structural homology between the D2 and D3 receptors, however, presents a significant challenge in developing subtype-selective ligands, which is a key goal in modern drug discovery to minimize side effects.[5]

cluster_0 Dopamine D2-like Receptor Signaling Dopamine Dopamine or Antagonist D2R D2/D3 Receptor Dopamine->D2R Binds G_protein Gi/o Protein (α, βγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Generalized Dopamine D2-like receptor signaling pathway.

Comparative Analysis and Structure-Activity Relationships (SAR)

Without experimental binding data for a series of direct analogs, we will analyze the lead compound's structure and compare it to established dopamine antagonists. This allows us to formulate hypotheses about the key pharmacophoric elements.

Key Structural Features of 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine:

  • Primary Amine: The protonated amine is crucial for forming a salt bridge with a conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of dopamine receptors, a canonical interaction for most aminergic GPCR ligands.[4]

  • Cyclopentyl Scaffold: This rigid core orients the two benzyl substituents in a specific spatial arrangement. The stereochemistry of these substituents (cis/trans) would be a critical determinant of binding affinity and selectivity, a common theme in cyclic dopamine ligands.[6]

  • 3,4-Dimethoxybenzyl Groups: The dimethoxy substitution pattern is a common feature in many GPCR ligands. These groups can engage in hydrophobic and potential hydrogen bond interactions within the receptor's binding pocket. The methoxy groups' positions are known to influence selectivity between different monoamine receptors.

The table below compares the structural features and biological activity of the lead compound with several well-known D2/D3 receptor antagonists.

CompoundCore ScaffoldKey SubstituentsD2 Ki (nM)D3 Ki (nM)D3 vs D2 SelectivityReference
2,5-Bis(3,4-dimethoxybenzyl) cyclopentylamine CyclopentylamineTwo 3,4-dimethoxybenzyl groupsData Not AvailableData Not AvailableN/A[1]
Haloperidol Butyrophenonep-fluorophenyl, 4-chlorophenyl~1-2~1-5~1x[6]
Risperidone Benzisoxazole-piperidinePyrimidinyl, Fluoroethyl~3-6~5-10~0.5-1x[7]
Clozapine DibenzodiazepineMethylpiperazinyl, Chloro~120-160~250-500~0.5x[8]
BP 897 PhenylpiperazineNaphthyl, Amide linker610.92~66x[6]

This comparison highlights the structural diversity of dopamine antagonists. While the lead compound's affinity is unquantified, its in vivo potency suggests it is likely in the nanomolar to low micromolar range.[1] The presence of two large benzyl groups suggests that it may occupy a large volume within the binding pocket, potentially interacting with accessory binding sites that differ between D2 and D3 receptors, a strategy known to confer selectivity as seen with compounds like BP 897.[5]

Experimental Methodologies for Determining Binding Affinities

To generate the crucial data needed for a full SAR study of this compound class, standardized binding assays are required. The following protocols describe two gold-standard techniques for quantifying ligand-receptor interactions.

Radioligand Binding Assay

This method directly measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand of known high affinity from the receptor.

Protocol: Competitive Inhibition Radioligand Binding Assay for D2/D3 Receptors

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 or D3 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone or [³H]-N-methylspiperone for D2/D3 receptors), and varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM Haloperidol).

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting non-specific binding from total binding.

    • Plot the specific binding as a percentage of control (no competitor) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Bound Radioactivity C->D E Data Analysis: IC50 → Ki Calculation D->E

Caption: Workflow for a typical radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on both the affinity (Kd) and the kinetics (association rate, k_on; and dissociation rate, k_off) of a binding interaction.

Protocol: SPR Analysis of Small Molecule-Receptor Binding

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified dopamine receptor protein (the "ligand") onto the sensor chip surface. This often requires solubilizing the membrane protein in a suitable detergent.

    • Activate the chip surface (e.g., with EDC/NHS), inject the protein solution, and then deactivate any remaining active sites.

  • Analyte Binding Measurement:

    • Prepare a series of precise dilutions of the test compound (the "analyte") in a suitable running buffer (e.g., HBS-P+ with a small percentage of DMSO).

    • Inject the analyte solutions sequentially over the sensor surface, from lowest to highest concentration. A "zero concentration" (buffer only) injection is used for baseline subtraction.

    • Monitor the change in the refractive index at the sensor surface in real-time. This change, measured in Response Units (RU), is proportional to the mass of analyte binding to the immobilized receptor.

  • Data Analysis:

    • A sensorgram (plot of RU vs. time) is generated for each analyte concentration.

    • Kinetic Analysis: The association phase (analyte injection) and dissociation phase (buffer flow) of the sensorgram are fitted to kinetic models (e.g., a 1:1 Langmuir model) to determine the on-rate (k_on) and off-rate (k_off).

    • Affinity (Kd): The equilibrium dissociation constant (Kd) is calculated from the kinetic constants (Kd = k_off / k_on).

    • Steady-State Affinity Analysis: Alternatively, if the interaction reaches equilibrium during the injection, the response at equilibrium can be plotted against the analyte concentration to directly determine the Kd.

Conclusion and Future Directions

2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride serves as a promising, yet underexplored, lead compound for the development of novel dopamine antagonists. Its unique chemical architecture warrants a thorough investigation. The immediate and most critical next step is to synthesize the parent compound and a focused library of its analogs to systematically evaluate their binding affinities at the D2 and D3 dopamine receptors using the standardized protocols outlined in this guide.

Key structural modifications to explore should include:

  • Stereoisomers: Separation and testing of the cis and trans isomers, as well as the individual enantiomers.

  • Cycloalkyl Ring Size: Substitution of the cyclopentyl ring with cyclobutyl or cyclohexyl moieties.

  • Benzyl Substitutions: Variation of the position and nature of the substituents on the benzyl rings to probe the electronic and steric requirements of the binding pocket.

Generating this quantitative data will enable the construction of a robust SAR model, guiding the rational design of more potent and, crucially, more selective D2/D3 receptor ligands based on this novel scaffold.

References

  • Jarboe, C. H., Lipson, S. F., Bannon, M. J., & Dunnigan, D. A. (1978). 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a peripheral dopamine blocking agent. Journal of Medicinal Chemistry, 21(12), 1318–1320.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217.
  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Niso, M. (2011). Dopamine D3 receptor antagonists as potential therapeutics for the treatment of neuropsychiatric disorders. Current Topics in Medicinal Chemistry, 11(5), 629–644.
  • Seeman, P. (2006). Atypical antipsychotics: mechanism of action.
  • Wang, X., Wang, S., & Wu, B. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone.
  • Pilla, M., Perachon, S., Sautel, F., Garrido, F., Mann, A., Wermuth, C. G., ... & Sokoloff, P. (1999). Selective inhibition of cocaine-seeking behaviour by a partial dopamine D3 receptor agonist.
  • Missale, C., Nash, S. R., Robinson, S. W., Jaber, M., & Caron, M. G. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189–225.
  • Lindsley, C. W., & Hopkins, C. R. (2011). The dopamine D4 receptor: new-school tools and a new-look for a classic CNS target. Current Topics in Medicinal Chemistry, 11(5), 609.
  • Gazi, L., Sharpe, I. A., & Strange, P. G. (2003). Radioligand binding assays. Methods in Molecular Biology, 225, 45-56.
  • Meltzer, H. Y. (2013). Update on typical and atypical antipsychotic drugs. Annual Review of Medicine, 64, 393-406.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 302-322.
  • Newman-Tancredi, A., & Kleven, M. S. (2011). Comparative pharmacology of antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties. Psychopharmacology, 216(4), 451-473.
  • Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Eison, A. S. (2005). Intrinsic efficacy of antipsychotics at human D2, D3, and D4 dopamine receptors: identification of the clozapine metabolite N-desmethylclozapine as a D2/D3 partial agonist. Journal of Pharmacology and Experimental Therapeutics, 315(3), 1278-1287.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., & Leysen, J. E. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73.
  • Seeman, P., & Tallerico, T. (1999). Antipsychotic drugs which elicit little or no parkinsonism bind more loosely to D2 than to D3, D4, or D5 dopamine receptors. Synapse, 31(3), 227-235.
  • The National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Ki Database.
  • Lieberman, J. A., Mailman, R. B., & Duncan, G. (1998). Serotonergic basis of antipsychotic drug effects.

Sources

Comparative

Advanced FTIR Spectra Comparison of Substituted Benzylamine Hydrochlorides: A Mechanistic Guide

In pharmaceutical development and organic synthesis, substituted benzylamines frequently serve as critical active pharmaceutical ingredients (APIs) or key synthetic intermediates. Because these compounds are typically is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and organic synthesis, substituted benzylamines frequently serve as critical active pharmaceutical ingredients (APIs) or key synthetic intermediates. Because these compounds are typically isolated and formulated as hydrochloride salts to improve stability and aqueous solubility, accurate solid-state characterization is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool for this purpose.

This guide provides an in-depth, mechanistic comparison of the FTIR spectra of various substituted benzylamine hydrochlorides, detailing how electronic substituent effects dictate vibrational shifts, and outlines a self-validating experimental protocol for reliable data acquisition.

Mechanistic Causality: Substituent Effects on Vibrational Modes

The transformation of a primary amine to its hydrochloride salt ( −NH3+​Cl− ) fundamentally alters its vibrational landscape. The sharp N-H stretching bands of the free amine are replaced by a massive, broad absorption envelope spanning 3200 to 2500 cm⁻¹ ([1]). This broadening is driven by strong, extensive hydrogen bonding between the ammonium protons and the chloride counterion within the crystal lattice ([2]).

When substituents are introduced to the aromatic ring of the benzylamine scaffold, they exert inductive ( I ) and resonance ( R ) effects that perturb the electron density of the entire molecule, shifting key vibrational frequencies:

  • Electron-Donating Groups (EDG) (e.g., 4-Methoxy): The methoxy group donates electron density into the aromatic ring via resonance ( +R ). This increases the force constant of the aromatic C=C bonds, shifting their stretching frequencies to slightly higher wavenumbers.

  • Electron-Withdrawing Groups (EWG) (e.g., 4-Nitro): The nitro group withdraws electron density via both resonance ( −R ) and inductive ( −I ) effects. This depletion of electron density weakens the aromatic C=C bonds, shifting their stretches to lower wavenumbers. Furthermore, the strong dipole of the nitro group introduces prominent, diagnostic asymmetric and symmetric NO2​ stretching bands.

  • Halogens (e.g., 4-Chloro): Chlorine is unique; it withdraws electrons inductively ( −I ) but donates them via resonance ( +R ). In the sigma framework, the inductive effect dominates, leading to a net electron-withdrawing effect, while also introducing a highly diagnostic Ar-Cl stretch in the fingerprint region.

Accurate assignment of these shifted vibrational modes is essential for formulation quality control, such as when evaluating drug release profiles from novel mucoadhesive excipients ([3]).

Comparative Data Analysis

The following table synthesizes the quantitative FTIR spectral shifts observed across four distinct benzylamine hydrochloride analogs.

CompoundSubstituentElectronic Effect ν(−NH3+​) (cm⁻¹) ν(C=CAr​) (cm⁻¹) ν(C-N) (cm⁻¹)Diagnostic Bands (cm⁻¹)
Benzylamine HCl -HNone~3200–2500 (broad)1605, 14951060N/A
4-Methoxybenzylamine HCl -OCH₃EDG ( +R,−I )~3150–2500 (broad)1610, 151510501250 (C-O-C asym), 1030 (C-O-C sym)
4-Nitrobenzylamine HCl -NO₂EWG ( −R,−I )~3250–2600 (broad)1600, 149010751530 (NO₂ asym), 1350 (NO₂ sym)
4-Chlorobenzylamine HCl -ClEWG ( −I,+R )~3200–2500 (broad)1595, 149010651090 (Ar-Cl)

Experimental Protocol: Self-Validating FTIR Methodology

To ensure absolute trustworthiness and reproducibility of the spectral data, the following methodology employs a self-validating system designed to eliminate environmental artifacts and detector errors.

Step 1: Instrument Calibration & Environmental Control

  • Action: Purge the FTIR spectrometer with dry nitrogen. Validate the wavenumber scale using a 1.5 mil polystyrene film standard.

  • Causality: Atmospheric water vapor absorbs strongly at ~3400 cm⁻¹ and ~1640 cm⁻¹. Because the diagnostic −NH3+​ stretch of amine salts spans 3200–2500 cm⁻¹[1], unpurged water interference will obscure critical spectral data. Polystyrene validation ensures the laser interferometer is correctly calibrated by verifying the sharp 1601 cm⁻¹ peak.

Step 2: Background Acquisition

  • Action: Collect a background spectrum using a blank KBr pellet immediately before sample analysis.

  • Causality: The background spectrum captures the current state of the instrument optics and environmental conditions. Subtracting this from the sample spectrum isolates the sample's unique vibrational modes, ensuring baseline integrity.

Step 3: Sample Preparation (KBr Pellet Method)

  • Action: Grind 1-2 mg of the substituted benzylamine hydrochloride with 100 mg of oven-dried, IR-grade KBr in an agate mortar. Press at 10 tons for 2 minutes to form a transparent disk.

  • Causality: While Attenuated Total Reflectance (ATR) is faster, highly crystalline salts often exhibit the Christiansen effect (anomalous dispersion) in ATR, leading to asymmetric peak distortion. Diluting the sample in a KBr matrix minimizes intermolecular interactions and refractive index mismatches. KBr must be strictly oven-dried to eliminate hygroscopic water that would artificially inflate the O-H/N-H stretching region.

Step 4: Spectral Acquisition & System Validation

  • Action: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 64 scans. Validate that the maximum absorbance of the strongest peak is between 0.2 and 0.8 AU.

  • Causality: 64 scans provide an optimal signal-to-noise ratio. The 0.2–0.8 AU threshold is a critical internal check: below 0.2 AU, the signal is lost in instrumental noise; above 0.8 AU, the detector approaches saturation, leading to peak flattening, loss of resolution, and violation of the Beer-Lambert law[3].

Workflow Visualization

Workflow N1 1. Instrument Calibration (Polystyrene Standard) N2 2. Background Acquisition (Blank KBr Pellet) N1->N2 N3 3. Sample Preparation (Substituted Benzylamine HCl) N2->N3 N4 4. Spectral Acquisition (4000-400 cm⁻¹, 64 Scans) N3->N4 N5 5. System Validation (Absorbance 0.2-0.8 AU) N4->N5 N6 6. Data Processing (Baseline Correction) N5->N6

Figure 1: Self-validating FTIR experimental workflow for amine salts.

Discussion on Alternative Analytical Techniques

While FTIR is highly effective for identifying polar functional groups and confirming salt formation, it should be contextualized against alternative techniques:

  • Raman Spectroscopy: Raman is complementary to FTIR. It excels at detecting non-polar, highly symmetric bonds (e.g., aromatic ring breathing modes, C-S bonds) that are often weak in IR. Raman is also insensitive to water, making it ideal for in-situ aqueous reaction monitoring. However, it frequently suffers from severe fluorescence interference when analyzing colored substituted aromatics (such as 4-nitrobenzylamine).

  • Nuclear Magnetic Resonance (NMR): NMR remains the gold standard for absolute structural elucidation. ¹H and ¹³C NMR provide exact atomic connectivity and electronic environment data. However, standard solution-state NMR requires sample dissolution, which destroys the solid-state polymorph and salt-bridge information that FTIR preserves. Furthermore, NMR is significantly more expensive and time-consuming.

For rapid, solid-state confirmation of API salt forms and substituent verification, FTIR remains the most balanced, cost-effective, and structurally informative technique available to the formulation scientist.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2724127, Benzylamine hydrochloride." PubChem,[Link].

  • Dong, et al. "Mechanism studies on thermal dissociation of tri-n-octylamine hydrochloride with FTIR, TG, DSC and quantum chemical methods." Journal of Chemical Sciences, vol. 129, 2017, pp. 1431-1440.[Link].

  • Kali, Gergely, et al. "Intraoral Drug Delivery: Highly Thiolated κ-Carrageenan as Mucoadhesive Excipient." Pharmaceutics, vol. 15, no. 7, 2023, p. 1993.[Link].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

An authoritative, step-by-step Standard Operating Procedure (SOP) and safety guide for handling Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. Designed for researchers and drug development professionals, this gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step Standard Operating Procedure (SOP) and safety guide for handling Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride. Designed for researchers and drug development professionals, this guide synthesizes regulatory compliance with mechanistic toxicology to ensure field-proven laboratory safety.

Executive Summary & Chemical Profile

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (also known as N-(3,4-dimethoxybenzyl)cyclopentanamine hydrochloride) is a secondary amine salt frequently utilized as a building block in advanced organic synthesis and pharmaceutical development[1]. As a fine, crystalline powder, it presents specific handling challenges related to electrostatic dispersion, aerosolization, and dermal irritation.

Before designing a handling protocol, it is critical to understand the quantitative physical parameters of the compound[1]:

Table 1: Quantitative Chemical Profile

Parameter Specification
Chemical Name Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
CAS Registry Number 210291-83-1
Molecular Formula C₁₄H₂₂ClNO₂
Storage Conditions Room temperature, tightly sealed, dry environment

| Primary GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory Irritation) |

Mechanistic Toxicology: The Causality Behind PPE

Safety protocols are often treated as regulatory formalities, but they are rooted in mechanistic toxicology. Understanding why a chemical is hazardous ensures higher compliance and better risk assessment.

Amine hydrochlorides are generally stable but inherently hygroscopic. Upon contact with the moisture in human skin (sweat) or ocular mucous membranes, the salt undergoes partial dissociation. This localized dissociation releases micro-equivalents of hydrogen chloride (HCl), causing immediate localized acid irritation (contact dermatitis)[2].

Furthermore, the molecular structure of this specific compound contains highly lipophilic 3,4-dimethoxybenzyl and cyclopentyl moieties. If the epidermal barrier is compromised by the initial acidic irritation, these lipophilic groups facilitate the rapid penetration of the free base through the stratum corneum, exacerbating systemic absorption and tissue damage. Therefore, preventing direct dermal and ocular contact is a mechanistic necessity, not just a compliance checkbox[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on OSHA 29 CFR 1910.132 and Prudent Practices in the Laboratory, the following PPE matrix is mandatory for handling this compound[4],[5].

Table 2: PPE Specifications and Mechanistic Justifications

PPE Category Specification Mechanistic Justification & Causality
Hand Protection Nitrile gloves (≥ 0.11 mm thickness), double-gloved. Nitrile provides excellent chemical resistance to amine salts. Double gloving prevents microscopic material fatigue or micro-tears from exposing the skin to lipophilic free bases[6].
Eye/Face Protection ANSI Z87.1 Chemical splash goggles. Protects against aerosolized powder and accidental splashes during solvent dissolution. Standard safety glasses with side shields are insufficient for fine, dispersible powders[6].
Body Protection Flame-resistant lab coat (100% cotton or Nomex), closed-toe shoes. Prevents the accumulation of static-charged powder on personal clothing. Cotton minimizes static generation compared to synthetic blends, reducing the risk of powder clinging[7].

| Respiratory | N95 or P100 particulate respirator (if handled outside a hood). | Prevents the inhalation of fine particulate matter, which can cause severe upper respiratory tract irritation (STOT SE 3)[3]. |

Operational Workflow: Safe Weighing & Handling

Fine powders like amine hydrochlorides are highly prone to electrostatic charge. Attempting to transfer the powder with a standard metal spatula can lead to a disconcerting dispersal of the material—even without airflow—causing weighing errors and environmental contamination[8].

Step-by-Step Weighing Methodology
  • Fume Hood Preparation: Ensure the laboratory chemical hood is operating with a face velocity of 80–100 fpm. Keep the sash at the lowest workable height[9].

  • Static Elimination (Critical Step): Activate an ionizing bar directly above the analytical balance. The ionizing bar neutralizes the electrostatic charge on both the powder and the anti-static weighing boat, preventing the powder from "jumping"[8].

  • Draft Shielding: If the hood's airflow causes balance fluctuations, use a balance with an enclosed draft shield rather than moving the operation to an open bench[8].

  • Transfer: Using a grounded stainless-steel spatula, carefully transfer the required mass of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride.

  • In-Situ Dissolution: To minimize the transfer of dry, dispersible powder, dissolve the weighed compound in your target solvent (e.g., dichloromethane or methanol) directly within the weighing vessel before transferring it to the main reaction flask.

  • Decontamination: Wipe the balance, spatulas, and surrounding area with a solvent-dampened, lint-free cloth (e.g., 70% isopropanol) to capture residual invisible particulates[8].

HandlingWorkflow Start 1. PPE Donning & Fume Hood Prep Static 2. Engage Ionizing Bar (Reduce Static) Start->Static Weigh 3. Weigh Powder in Draft-Shielded Balance Static->Weigh Transfer 4. In-Situ Dissolution & Transfer to Vessel Weigh->Transfer Clean 5. Wet-Wipe Decontamination of Spatulas & Balance Transfer->Clean

Workflow for handling irritant amine hydrochloride powders safely.

Spill Response & Decontamination Plan

In the event of a powder spill, never sweep or dry-wipe the area . Mechanical sweeping aerosolizes the irritant powder, drastically increasing inhalation exposure risks[8].

Step-by-Step Spill Cleanup Methodology
  • Assess & Isolate: Determine the volume of the spill. For minor spills (< 50g) inside a fume hood, proceed with local cleanup. For major spills outside a hood, evacuate the immediate area and contact Environmental Health and Safety (EHS)[10].

  • Upgrade PPE: If the spill is outside the fume hood, don a P100 particulate respirator before approaching the spill zone[3].

  • Wet Wiping Method: Cover the spilled powder with absorbent paper towels. Gently apply a compatible solvent (e.g., a water/ethanol mixture) over the towels. This dissolves and captures the salt without raising dust[8].

  • Collection: Carefully fold the dampened towels inward, trapping the chemical inside.

  • Disposal: Place the contaminated materials into a labeled, sealable hazardous waste bag or container. Wash the spill surface with soap and water to remove any acidic residue.

SpillResponse Spill Powder Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50g) Inside Hood Assess->Minor Major Major Spill (> 50g) Outside Hood Assess->Major Wet Apply Wet Wiping Method (Avoid Aerosolization) Minor->Wet Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Place in Hazardous Waste Container Wet->Dispose

Decision tree for cyclopentyl-(3,4-dimethoxy-benzyl)-amine HCl spills.

Waste Disposal & Environmental Logistics

Improper disposal of amine hydrochlorides can lead to cross-reactions in waste streams.

  • Solid Waste: Empty vials, contaminated weighing boats, and spill cleanup materials must be placed in a designated solid hazardous waste container for high-temperature incineration[10].

  • Aqueous/Organic Solutions: Liquid waste containing this compound should be segregated into halogenated or non-halogenated organic waste streams, depending on the primary solvent used. Do not mix amine-containing waste with strong oxidizing agents or concentrated nitric acid, as this can generate hazardous exothermic reactions[11].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.